molecular formula C8H9NO2 B1317136 3,6-Dimethylpicolinic acid CAS No. 83282-46-6

3,6-Dimethylpicolinic acid

Cat. No.: B1317136
CAS No.: 83282-46-6
M. Wt: 151.16 g/mol
InChI Key: DGPLAIQJEYPASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethylpicolinic acid is a high-purity chemical compound offered for research and development purposes. This methyl-substituted picolinic acid derivative serves as a versatile scaffold and key intermediate in organic and medicinal chemistry. Picolinic acid derivatives are extensively studied for their metal-chelating properties and their role as building blocks in synthesizing more complex molecules with potential biological activity . As a substituted picolinic acid, it is part of a important class of pyridine carboxylates that are frequently utilized in the development of enzyme inhibitors and pharmaceutical agents, contributing to research in various therapeutic areas . The structural motif of picolinic acid is found in several natural products and approved drugs, highlighting its significance in drug discovery . This product is intended for use in a laboratory setting only. It is strictly for research purposes and is not classified as a drug, antibiotic, or medicinal agent. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-4-6(2)9-7(5)8(10)11/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPLAIQJEYPASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00527989
Record name 3,6-Dimethylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00527989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83282-46-6
Record name 3,6-Dimethylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00527989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dimethylpicolinic Acid: A Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethylpicolinic acid, also known as 3,6-dimethylpyridine-2-carboxylic acid, is a substituted derivative of picolinic acid. While its chemical structure suggests potential applications in coordination chemistry, organic synthesis, and as a scaffold in medicinal chemistry, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant scarcity of detailed information regarding its properties. This guide summarizes the available information and highlights the current knowledge gaps for this particular chemical entity.

Chemical and Physical Properties

PropertyValueReference
CAS Number 83282-46-6[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol
Physical Form Solid (General description from SDS)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Spectroscopic Data

Detailed experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for the unambiguous identification and characterization of a chemical compound. However, specific spectral data for this compound are not published in the searched scientific literature or databases. For reference, the typical spectral characteristics of the parent compound, picolinic acid, are well-documented[2][3]. Researchers undertaking the synthesis or isolation of this compound would need to perform these analyses to establish a reference dataset.

Experimental Protocols

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, general synthetic strategies for substituted picolinic acids often involve the oxidation of the corresponding lutidine (dimethylpyridine) or the hydrolysis of a nitrile precursor. For instance, the synthesis of the related 3-methylpyridine-2-carboxylic acid has been reported to proceed via the hydrolysis of 2-cyano-3-methylpyridine. A hypothetical synthetic route for this compound could potentially start from 2-cyano-3,6-dimethylpyridine.

The following diagram illustrates a generalized, hypothetical workflow for the synthesis and characterization of a substituted picolinic acid, which could be adapted for this compound.

G Hypothetical Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Start Starting Material (e.g., 2-cyano-3,6-dimethylpyridine) Reaction Hydrolysis Reaction (e.g., Acid or Base Catalyzed) Start->Reaction Workup Reaction Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Analysis (e.g., HPLC, Elemental Analysis) Purification->Purity Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Properties Property Determination Purity->Properties G General Workflow for Biological Activity Screening cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_development Preclinical Development Compound This compound Assay In vitro Biological Assays (e.g., Enzyme inhibition, Cell viability) Compound->Assay Hit Identification of Biological 'Hit' Assay->Hit Target Target Identification Hit->Target Pathway Signaling Pathway Analysis Target->Pathway InVivo In vivo Model Studies Pathway->InVivo ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) InVivo->ADMET Lead Lead Compound Optimization ADMET->Lead

References

3,6-Dimethylpicolinic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,6-Dimethylpicolinic Acid

Introduction

This compound, a substituted derivative of picolinic acid, belongs to the pyridine carboxylic acid family of heterocyclic compounds. These compounds are of significant interest to researchers and drug development professionals due to their versatile roles as chemical building blocks, ligands in coordination chemistry, and scaffolds for biologically active molecules. Picolinic acid and its derivatives are known to exhibit a range of biological activities, including herbicidal and antifungal properties.[1][2] This document provides a comprehensive technical overview of this compound, covering its chemical identity, physicochemical properties, potential synthetic routes, and analytical methods.

Chemical Structure and IUPAC Name

The formal IUPAC name for this compound is 3,6-Dimethylpyridine-2-carboxylic acid . Its structure consists of a pyridine ring substituted with a carboxylic acid group at the 2-position and methyl groups at the 3- and 6-positions.

Caption: Chemical structure of 3,6-Dimethylpyridine-2-carboxylic acid.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 3,6-Dimethylpyridine-2-carboxylic acid
Synonyms This compound
CAS Number 83282-46-6[3]
Molecular Formula C₈H₉NO₂[3]
Molecular Weight 151.16 g/mol [4]

Physicochemical and Toxicological Properties

Experimental physicochemical data for this compound is not extensively reported in public literature. The information available is primarily from safety data sheets provided by chemical suppliers.

Table 2: Physicochemical and Safety Data

PropertyValueReference
Appearance Solid (Form not specified)[4]
Purity ≥96%[3]
Storage Temperature 2-8°C, Sealed in dry environment[4]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
Precautionary Statements P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[4]

Note: The toxicological properties have not been thoroughly investigated.[4]

Experimental Protocols

Proposed Synthesis of this compound

A common and effective method for the synthesis of pyridine carboxylic acids is the oxidation of the corresponding alkylpyridines. For instance, dipicolinic acid (pyridine-2,6-dicarboxylic acid) can be synthesized with high yields by the oxidation of 2,6-dimethylpyridine (2,6-lutidine).[5] A similar approach can be adapted for the synthesis of this compound from 3,6-dimethylpyridine.

Protocol: Oxidation of 3,6-Dimethylpyridine

  • Reaction Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,6-dimethylpyridine to a solution of concentrated sulfuric acid while cooling in an ice bath to control the initial exothermic reaction.

  • Oxidant Addition: Prepare a solution of a strong oxidizing agent, such as sodium dichromate in water. Add this solution dropwise to the stirred pyridine-acid mixture. The temperature should be carefully maintained between 70-115°C.

  • Reaction Monitoring: The reaction is typically continued for several hours at the elevated temperature. Progress can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of approximately 3.

  • Purification: The precipitated solid product can be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound.

synthesis_workflow start Start: 3,6-Dimethylpyridine dissolve Dissolve in conc. H₂SO₄ (Ice Bath) start->dissolve oxidize Add Oxidant (e.g., Na₂Cr₂O₇) Maintain 70-115°C dissolve->oxidize monitor Monitor Reaction (TLC / HPLC) oxidize->monitor cool Cool to Room Temp. monitor->cool neutralize Neutralize to pH ~3 cool->neutralize filter Filter Crude Product neutralize->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize end End: Pure this compound recrystallize->end analytical_workflow sample Sample containing This compound prepare Prepare Standard Solutions & Sample Dilutions sample->prepare inject Inject into HPLC System (C18 Column) prepare->inject separate Elute with Mobile Phase (e.g., ACN/Phosphate Buffer) inject->separate detect UV Detection (~270 nm) separate->detect analyze Analyze Chromatogram: Identify & Integrate Peak detect->analyze quantify Quantify using Calibration Curve analyze->quantify result Final Concentration quantify->result logical_relationship parent Picolinic Acid Derivatives sub This compound parent->sub is a app1 Herbicidal Activity (Synthetic Auxins) sub->app1 Potential Application app2 Antifungal Agents (e.g., Mitochondrial Inhibition) sub->app2 Potential Application app3 Coordination Chemistry (Metal Chelation) sub->app3 Potential Application

References

CAS number and molecular formula of 3,6-Dimethylpicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,6-Dimethylpicolinic acid, a substituted pyridine carboxylic acid. Due to the limited availability of extensive research data specifically on this compound, this document also includes relevant information on closely related picolinic acid derivatives to offer a broader context for potential applications and areas of investigation.

Chemical Identity and Properties

This compound, also known as 3,6-dimethyl-2-pyridinecarboxylic acid, is a specialty chemical available for research and development purposes.

IdentifierValueReference
CAS Number 83282-46-6[1][2][3][4][5]
Molecular Formula C₈H₉NO₂[5][6]
Molecular Weight 151.16 g/mol [6]
Synonyms 3,6-dimethyl-2-pyridinecarboxylic acid[5]

Synthesis and Preparation

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily accessible literature, a plausible synthetic route can be conceptualized based on established methods for analogous pyridine carboxylic acids. A common approach involves the oxidation of the corresponding dimethylpyridine. For instance, a two-stage process is used to prepare 2,6-pyridinedicarboxylic acid from 2,6-dimethyl-pyridine. This general principle can be adapted for the synthesis of this compound.

Proposed Synthesis Workflow

A potential pathway for the synthesis of this compound could start from 2,3,6-trimethylpyridine. The synthesis would likely involve a selective oxidation of one of the methyl groups to a carboxylic acid.

Synthesis of this compound start 2,3,6-trimethylpyridine oxidation Selective Oxidation start->oxidation [Oxidizing Agent] product This compound oxidation->product

Caption: Proposed synthesis of this compound.

Experimental Data and Protocols

Currently, there is a notable lack of published, in-depth experimental studies, such as those detailing biological activities or specific signaling pathway interactions, for this compound. Research in this area appears to be nascent. However, the broader class of picolinic acid derivatives has been the subject of various investigations, suggesting potential avenues for the study of this particular compound.

Context from Related Picolinic Acid Derivatives

To provide a framework for potential research directions, the following table summarizes the activities of some related picolinic acid compounds.

CompoundKey Findings / ApplicationReference
3,6-dihydroxypicolinic acid An intermediate in the microbial metabolism of picolinic acid.[7]
3,6-dichloropicolinic acid Used as a herbicide, pesticide, and plant growth regulator.
Dipicolinic acid (Pyridine-2,6-dicarboxylic acid) Derivatives have been investigated as inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1), a key enzyme in antibiotic resistance.

Potential Areas of Research and Application

Given the biological and chemical activities observed in structurally similar molecules, this compound could be a candidate for investigation in several domains:

  • Drug Development: As with other picolinic acid derivatives, it could be explored for antimicrobial or enzyme inhibition properties. The specific substitution pattern of the methyl groups may confer novel biological activities.

  • Agrochemicals: The precedent of 3,6-dichloropicolinic acid suggests that methylated analogs could also exhibit herbicidal or plant growth-regulating effects.

  • Material Science: Picolinic acids can act as ligands in the formation of coordination polymers and metal-organic frameworks (MOFs), indicating a potential application for this compound in this field.

Conclusion

This compound is a chemical compound with established basic identifiers but remains largely unexplored in terms of its detailed chemical and biological properties. The information available on related picolinic acid derivatives suggests that it holds potential for further investigation in drug discovery, agrochemicals, and material science. This guide serves as a foundational resource for researchers and professionals interested in exploring the scientific and commercial potential of this molecule. Further experimental studies are necessary to fully elucidate its characteristics and potential applications.

References

Physical properties: melting point and boiling point of 3,6-Dimethylpicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties of 3,6-Dimethylpicolinic acid, specifically its melting and boiling points. This document is intended to support research and development activities by providing key data and outlining standard experimental methodologies.

Core Physical Properties

This compound, also known as 3,6-dimethyl-2-pyridinecarboxylic acid, is a substituted pyridine derivative. Its physical properties are crucial for its handling, purification, and application in various scientific contexts.

Data Presentation
Physical PropertyValueConditions
Melting Point No data available-
Boiling Point 301.9 °C[1]at 760 mmHg

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard methodologies for organic compounds of similar nature are applicable. The following outlines general procedures for determining the melting and boiling points of solid carboxylic acids.

Melting Point Determination (General Protocol)

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp, Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.

Boiling Point Determination (General Protocol)

For high-boiling solids like this compound, the boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures. The reported boiling point is then often extrapolated to atmospheric pressure.

Apparatus:

  • Distillation apparatus (e.g., short-path distillation setup for small quantities)

  • Heating mantle or oil bath

  • Thermometer

  • Vacuum source and manometer

Procedure:

  • Sample Placement: A small quantity of this compound is placed in the distillation flask.

  • Apparatus Assembly: The distillation apparatus is assembled, ensuring all joints are properly sealed. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm leading to the condenser.

  • Pressure Reduction: The system is evacuated to the desired pressure, which is monitored with a manometer.

  • Heating: The sample is heated gently until it begins to boil.

  • Temperature Reading: The temperature at which the liquid and vapor are in equilibrium, as indicated by a stable temperature reading on the thermometer while the liquid is distilling, is recorded as the boiling point at that specific pressure.

Relevant Biological Pathway

Picolinic acid and its derivatives are metabolites in the kynurenine pathway, the primary route for tryptophan catabolism. Understanding this pathway provides a biological context for the relevance of picolinic acid derivatives.

Kynurenine_Pathway Tryptophan Tryptophan Formylkynurenine N-Formylkynurenine Tryptophan->Formylkynurenine IDO/TDO Kynurenine L-Kynurenine Formylkynurenine->Kynurenine Formamidase Kynurenic_Acid Kynurenic Acid Kynurenine->Kynurenic_Acid KAT Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Kynureninase Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Hydroxykynurenine KMO Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Hydroxykynurenine->Hydroxyanthranilic_Acid Kynureninase Aminocarboxymuconate_semialdehyde 2-Amino-3-carboxymuconate semialdehyde Hydroxyanthranilic_Acid->Aminocarboxymuconate_semialdehyde 3-HAO Picolinic_Acid Picolinic Acid Aminocarboxymuconate_semialdehyde->Picolinic_Acid ACMSD Quinolinic_Acid Quinolinic Acid Aminocarboxymuconate_semialdehyde->Quinolinic_Acid Non-enzymatic NAD NAD+ Quinolinic_Acid->NAD QPRT

References

Spectroscopic Profile of 3,6-Dimethylpicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3,6-Dimethylpicolinic acid (CAS No. 83282-46-6). Due to the limited availability of published experimental spectra for this specific compound in public-access databases, this document focuses on predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are provided to guide researchers in their analytical workflows. This guide is intended to serve as a foundational resource for scientists involved in the synthesis, characterization, and application of pyridine carboxylic acid derivatives.

Introduction

This compound, also known as 3,6-dimethyl-2-pyridinecarboxylic acid, is a heterocyclic aromatic compound. Its structure, featuring a pyridine ring substituted with a carboxylic acid and two methyl groups, makes it a molecule of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for any application, and spectroscopic methods are the primary tools for achieving this. This document outlines the anticipated spectroscopic data for this compound and provides standardized protocols for its analysis.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~10.0 - 13.0Singlet, broad1HCOOHChemical shift is concentration and solvent dependent.
~7.5 - 7.8Doublet1HH-4 (Aromatic)Coupled to H-5.
~7.1 - 7.3Doublet1HH-5 (Aromatic)Coupled to H-4.
~2.6Singlet3HCH₃ at C-6
~2.4Singlet3HCH₃ at C-3
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)AssignmentNotes
~165 - 170C=O (Carboxylic Acid)
~158 - 162C-6 (Aromatic)Attached to methyl group.
~148 - 152C-2 (Aromatic)Attached to carboxylic acid group.
~137 - 140C-4 (Aromatic)
~130 - 135C-3 (Aromatic)Attached to methyl group.
~122 - 125C-5 (Aromatic)
~22 - 25CH₃ at C-6
~18 - 21CH₃ at C-3
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignmentNotes
2500-3300Strong, very broadO-H stretch (Carboxylic Acid Dimer)A key characteristic feature, often overlapping C-H stretches.[1][2]
~2950-3050Medium, sharpC-H stretch (Aromatic)
~2850-2960Medium, sharpC-H stretch (Aliphatic, CH₃)
1690-1760Strong, sharpC=O stretch (Carboxylic Acid)Position depends on hydrogen bonding; expected around 1710 cm⁻¹ for a dimer.[2][3]
~1580, ~1470Medium-StrongC=C & C=N stretch (Pyridine Ring)
1210-1320StrongC-O stretch (Carboxylic Acid)[1]
910-950Medium, broadO-H bend (out-of-plane)Characteristic of hydrogen-bonded carboxylic acid dimers.[2]
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretationNotes
151[M]⁺ (Molecular Ion)Calculated Molecular Weight: 151.16 g/mol .
136[M - CH₃]⁺Loss of a methyl group.
106[M - COOH]⁺Loss of the carboxylic acid group (decarboxylation).
78Pyridine fragmentFragmentation of the ring.

Experimental Protocols

The following are detailed, generalized protocols for acquiring spectroscopic data for aromatic carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆).[4]

  • Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Acquisition (¹H NMR):

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Acquire a single-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • Acquisition (¹³C NMR):

    • Switch the probe to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: No specific preparation is needed for a solid sample. Ensure the sample is dry.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place a small amount of the solid this compound onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).[5] The sample must be heated to ensure volatilization.

  • Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[6][7][8] This causes the molecule to ionize and fragment.

  • Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: A mass spectrum is generated, plotting ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Report Final Report & Characterization Data Purity->Report

Caption: General workflow for chemical analysis.

Conclusion

This guide provides a foundational set of predicted spectroscopic data and standardized analytical protocols for the characterization of this compound. While experimental data remains to be published, the expected values derived from the structural features of the molecule offer a reliable baseline for researchers. The detailed methodologies and workflow diagrams are designed to assist in the systematic and accurate analysis of this and related pyridine carboxylic acid compounds, ensuring data integrity and reproducibility in research and development settings.

References

The Pivotal Role of the Picolinic Acid Scaffold: A Technical Guide to its Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and diverse applications of substituted picolinic acids for researchers, scientists, and drug development professionals. Picolinic acid, a simple pyridine derivative, has proven to be a remarkably versatile scaffold, leading to the development of critical molecules in both agriculture and medicine. This document details the historical milestones, key chemical substitutions, and the underlying mechanisms of action that have established picolinic acids as a cornerstone in chemical and pharmaceutical research.

A Dual Legacy: From Fields to Pharmacies

The story of substituted picolinic acids unfolds along two parallel but distinct paths: their rise as potent herbicides and their emergence as promising therapeutic agents.

The agricultural journey began in the mid-20th century with the discovery of synthetic auxin herbicides. Scientists at Dow Chemical (now Corteva Agriscience) spearheaded this research, leading to the commercialization of picloram in the 1960s.[1] This marked the dawn of a new class of herbicides that mimic the natural plant hormone auxin, causing uncontrolled growth and ultimately death in broadleaf weeds.[1] Following this success, clopyralid was introduced in 1975, offering a different weed control spectrum and enhanced crop selectivity.[1] The 21st century saw further innovation with the launch of aminopyralid in 2005, a more potent derivative effective at significantly lower application rates.[1] More recent developments include the 6-aryl-picolinates like halauxifen-methyl and florpyrauxifen-benzyl , expanding the weed control spectrum and offering favorable environmental profiles.[2][3]

Concurrently, the intrinsic biological activity of the picolinic acid core was being explored for its therapeutic potential in humans. An endogenous metabolite of the amino acid tryptophan via the kynurenine pathway, picolinic acid itself has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects.[4][5][6] Its ability to chelate divalent and trivalent metal ions, first reported in 1879, is a key characteristic that contributes to its biological functions, including assisting in the absorption of zinc and other essential minerals.[4][7] This fundamental understanding paved the way for the design and synthesis of a multitude of substituted picolinic acid derivatives with a wide range of pharmacological activities, from enzyme inhibitors to anticonvulsants.[3][8]

Key Milestones in the History of Substituted Picolinic Acids

Year/Era Discovery/Development Field Significance
1879 First report of picolinic acid's chelating properties with copper and iron.[7]ChemistryLaid the groundwork for understanding its biological metal-binding capabilities.
1960s Commercialization of Picloram by Dow Chemical.[1][2]AgricultureEstablished picolinic acids as a major class of synthetic auxin herbicides.
1975 Introduction of Clopyralid.[1][2]AgricultureOffered enhanced selectivity and a different weed control spectrum.
2005 Launch of Aminopyralid by Dow AgroSciences.[1]AgricultureProvided a more potent herbicide with lower application rates.
Recent Development of 6-aryl-picolinates (e.g., halauxifen-methyl, florpyrauxifen-benzyl).[2][3]AgricultureIntroduced novel herbicides with unique weed control and favorable environmental profiles.
Ongoing Exploration of derivatives for neurodegenerative diseases, cancer, and inflammation.[1]PharmaceuticalsPicolinate scaffold recognized as a "privileged" structure in drug discovery.
Clinical Trials Advancement of picolinate-derived drug candidates like Verubecestat (BACE2 inhibitor) and Avoralstat (PKK inhibitor).[1]PharmaceuticalsDemonstrates the clinical potential of substituted picolinic acids.

Quantitative Bioactivity of Substituted Picolinic Acids

The potency of substituted picolinic acids varies significantly with their chemical modifications. The following tables summarize key quantitative data for representative compounds in both herbicidal and pharmaceutical applications.

Herbicidal Activity
Compound Year Introduced Typical Application Rate (g/ha) Target Weeds
Picloram1960s125–1120[2]Broadleaf weeds, woody plants[1]
Clopyralid1975105–500[2]Thistles, clovers, and other broadleaf weeds[1]
Aminopyralid20055–120[2]Broadleaf weeds, including invasive species[1]
Halauxifen-methylRecentNot specifiedBroadleaf weeds[1]
Florpyrauxifen-benzylRecentNot specifiedBroadleaf weeds[1]
In Vitro Cytotoxicity of Picolinic Acid Analogs
Compound IC50 (mM) in CHO cells
Fusaric acid0.032[9]
3-Hydroxy picolinic acid-[9]
Picolinic acid-[9]
Picloram-[9]
6-Bromo picolinic acid-[9]
6-Methyl picolinic acid-[9]
Di-picolinic acid-[9]
Iso-nicotinic acid-[9]
Picolinic acid N-oxide-[9]
Nicotinic acid-[9]
6-Hydroxy picolinic acid25.85[9]

Note: Specific IC50 values for all compounds were not available in the provided search results.

Mechanisms of Action: Diverse Signaling Pathways

The biological effects of substituted picolinic acids are mediated through their interaction with specific cellular targets, leading to the modulation of distinct signaling pathways.

Auxin Signaling Pathway in Plants (Herbicidal Action)

Substituted picolinic acids act as synthetic auxins. They bind to the F-box protein TIR1/AFB auxin co-receptors, specifically the auxin-signaling F-box protein 5 (AFB5), leading to the degradation of Aux/IAA transcriptional repressors and subsequent upregulation of auxin-responsive genes, causing uncontrolled plant growth and death.[2][9]

Auxin_Signaling_Pathway cluster_cell Plant Cell Picolinic_Acid_Herbicide Picolinic Acid Herbicide AFB5 AFB5 Receptor Picolinic_Acid_Herbicide->AFB5 Binds SCF_AFB5 SCF-AFB5 Complex AFB5->SCF_AFB5 Forms complex with SCF Aux_IAA Aux/IAA Repressor SCF_AFB5->Aux_IAA Targets Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation by Auxin_Genes Auxin-Responsive Genes Aux_IAA->Auxin_Genes Represses Uncontrolled_Growth Uncontrolled Growth & Death Proteasome->Uncontrolled_Growth Leads to Auxin_Genes->Uncontrolled_Growth Upregulation causes

Caption: Auxin signaling pathway disruption by picolinic acid herbicides.

Kynurenine Pathway in Humans

Picolinic acid is an endogenous metabolite of L-tryptophan through the kynurenine pathway. This pathway is crucial for generating NAD+ and contains several neuroactive intermediates.

Kynurenine_Pathway L_Tryptophan L-Tryptophan Kynurenine Kynurenine L_Tryptophan->Kynurenine 3_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Kynurenine->3_Hydroxyanthranilic_Acid ACMS 2-amino-3-carboxymuconate semialdehyde 3_Hydroxyanthranilic_Acid->ACMS Picolinic_Acid Picolinic Acid ACMS->Picolinic_Acid Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD

Caption: Biosynthesis of picolinic acid via the kynurenine pathway.

Inhibition of EGFR Kinase Signaling in Cancer

Certain novel derivatives of picolinic acid have been designed to target the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key player in many cancers. By binding to the kinase pocket, these compounds can block downstream signaling pathways that promote cell proliferation and survival.[10]

EGFR_Inhibition_Pathway Picolinic_Acid_Derivative Picolinic Acid Derivative EGFR EGFR Kinase Domain Picolinic_Acid_Derivative->EGFR Binds & Inhibits Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Caption: Inhibition of EGFR signaling by a picolinic acid derivative.

Experimental Protocols

Detailed methodologies are crucial for the advancement of research. The following sections provide representative experimental protocols for the synthesis and biological evaluation of substituted picolinic acids.

General Synthesis of Substituted Picolinic Acids

A common route for synthesizing substituted picolinic acids involves the oxidation of the corresponding substituted 2-methylpyridines (picolines).

Materials:

  • Substituted α-picoline

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a flask equipped with a reflux condenser and stirrer, dissolve the substituted α-picoline in water.[11]

  • Gradually add potassium permanganate to the solution and heat the mixture until the purple color disappears.[11]

  • Add a second portion of permanganate and continue heating until the reaction is complete.[11]

  • Cool the reaction mixture and filter the precipitated manganese oxides, washing the solid with hot water.[11]

  • Concentrate the filtrate under reduced pressure and acidify with concentrated hydrochloric acid.[11]

  • Evaporate the acidified solution to dryness.[11]

  • Reflux the solid residue with ethanol and filter. Repeat the extraction with ethanol.[11]

  • Pass dry hydrogen chloride gas through the combined ethanolic filtrates until the solution is saturated and crystals of the picolinic acid hydrochloride precipitate.[11]

  • Filter and air-dry the crystals.[11]

Experimental Workflow for Synthesis of 4-Aminopicolinic Acid

Synthesis_Workflow_4_Aminopicolinic_Acid Start Picolinic Acid N-oxide Nitration Nitration (H2SO4, fuming HNO3) Start->Nitration Intermediate 4-Nitropicolinic Acid N-oxide Nitration->Intermediate Reduction Catalytic Hydrogenation Intermediate->Reduction End 4-Aminopicolinic Acid Reduction->End

Caption: Workflow for the synthesis of 4-aminopicolinic acid.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic activity of newly synthesized picolinic acid derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Non-tumorigenic cell line (e.g., MCF10A)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Picolinic acid derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the picolinic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • After the treatment period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

Conclusion

The journey of substituted picolinic acids from their initial discovery to their current status as vital tools in agriculture and promising candidates in medicine highlights the power of scaffold-based chemical exploration. The inherent biological activity of the picolinic acid core, combined with the vast possibilities for chemical modification, ensures that this remarkable molecule will continue to be a source of innovation for years to come. This guide provides a foundational understanding for researchers and professionals, empowering them to build upon this rich history and unlock the full potential of substituted picolinic acids in their respective fields.

References

Theoretical Exploration of the Electronic Landscape of 3,6-Dimethylpicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[1][2] This technical guide provides a comprehensive overview of the theoretical methodologies employed to characterize the electronic properties of 3,6-Dimethylpicolinic acid. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, this document extrapolates from established theoretical studies on structurally analogous compounds, such as picolinic acid, its isomers, and other substituted pyridine carboxylic acids.[3][4][5] The guide outlines the prevalent computational protocols, presents representative quantitative data for key electronic descriptors, and visualizes the logical workflow of such theoretical investigations. The insights provided herein are intended to serve as a foundational resource for researchers engaged in the in silico design and analysis of novel pyridine-based compounds.

Introduction

This compound, a derivative of picolinic acid (pyridine-2-carboxylic acid), possesses a unique electronic structure conferred by the interplay of the electron-withdrawing carboxylic acid group and the electron-donating methyl groups on the pyridine ring. Understanding the electronic properties of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential applications in areas such as drug design and coordination chemistry.[6]

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to elucidate these properties with a high degree of accuracy.[7][8] This guide focuses on the application of DFT to explore the electronic landscape of this compound, providing a roadmap for its theoretical investigation.

Theoretical Methodology: A Standard Protocol

The following section details a standard computational protocol for investigating the electronic properties of this compound, based on methodologies reported for similar pyridine derivatives.[5][9]

Geometry Optimization

The initial step in any computational analysis is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization.

  • Software: Gaussian 16, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT) is the most common and reliable method.[7] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used choice that balances accuracy and computational cost.[3][5]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a flexible description of the electron distribution, including diffuse functions (++) for anionic species and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[5][8]

  • Procedure: An initial structure of this compound is built using a molecular editor. This structure is then submitted for geometry optimization. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation is performed using the same DFT method and basis set to derive the key electronic properties.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.[10]

  • Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

    • HOMO-LUMO Gap (ΔE): ΔE = ELUMO - EHOMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.[10][11]

    • Ionization Potential (IP): IP ≈ -EHOMO

    • Electron Affinity (EA): EA ≈ -ELUMO

    • Electronegativity (χ): χ ≈ -(EHOMO + ELUMO) / 2

    • Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2

    • Chemical Softness (S): S = 1 / η

    • Electrophilicity Index (ω): ω = χ² / (2η)

Predicted Electronic Properties

The following tables summarize representative quantitative data for the electronic properties of molecules structurally related to this compound. These values provide an estimate of the expected electronic characteristics of the target molecule.

Table 1: Frontier Molecular Orbital Energies of Picolinic Acid Derivatives (Calculated using DFT)

CompoundFunctional/Basis SetEHOMO (eV)ELUMO (eV)ΔE (eV)
Pyridine-2,6-dicarboxylic acidB3LYP/6-311++G(d,p)-7.5-2.05.5
Dinicotinic AcidDFT Calculation-7.2-2.34.9
3,5-dimethyl-2,6-diphenylpyridinewB97XD/Def2TZVPP-6.9-1.85.1

Note: The values presented are representative and can vary depending on the specific computational method and basis set used.[5][9][12]

Table 2: Global Reactivity Descriptors for Picolinic Acid Derivatives (Calculated)

CompoundIonization Potential (eV)Electron Affinity (eV)Electronegativity (eV)Chemical Hardness (eV)
Pyridine-2,6-dicarboxylic acid7.52.04.752.75
Dinicotinic Acid7.22.34.752.45
3,5-dimethyl-2,6-diphenylpyridine6.91.84.352.55

Visualization of Computational Workflow and Key Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the computational study and the relationships between the calculated electronic properties.

computational_workflow cluster_input Input Phase cluster_calculation Computational Phase cluster_output Output & Analysis mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum spe_calc Single-Point Energy Calculation geom_opt->spe_calc opt_geom Optimized Geometry freq_calc->opt_geom thermo Thermodynamic Properties freq_calc->thermo fmo HOMO & LUMO Energies spe_calc->fmo reactivity Global Reactivity Descriptors fmo->reactivity Calculate

Caption: Computational workflow for determining electronic properties.

electronic_properties cluster_fmo Frontier Molecular Orbitals cluster_descriptors Global Reactivity Descriptors HOMO EHOMO IP Ionization Potential (IP ≈ -EHOMO) HOMO->IP Gap HOMO-LUMO Gap (ΔE = ELUMO - EHOMO) HOMO->Gap LUMO ELUMO EA Electron Affinity (EA ≈ -ELUMO) LUMO->EA LUMO->Gap Hardness Chemical Hardness (η = ΔE / 2) Gap->Hardness

Caption: Relationship between FMOs and reactivity descriptors.

Conclusion

This technical guide has outlined a robust theoretical framework for the investigation of the electronic properties of this compound. By leveraging established Density Functional Theory methodologies that have been successfully applied to analogous pyridine-based molecules, researchers can gain significant insights into the frontier molecular orbitals and global reactivity descriptors of this compound. The provided computational protocol, representative data, and workflow visualizations serve as a valuable starting point for in silico studies aimed at predicting the chemical behavior and guiding the experimental design of novel applications for this compound and its derivatives. Future work should focus on direct computational studies of the title compound to validate and refine the extrapolated findings presented here.

References

Potential Research Areas for 3,6-Dimethylpicolinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picolinic acid and its derivatives represent a versatile scaffold in medicinal chemistry, agricultural science, and materials science, with a history of producing successful drugs and herbicides.[1][2] While various substitution patterns on the pyridine ring have been extensively explored, 3,6-dimethylpicolinic acid remains a relatively untapped resource with significant potential. This technical guide outlines promising research avenues for the derivatives of this compound, providing a foundation for future discovery and development. By leveraging the known biological activities of analogous structures, we can strategically direct research toward high-potential applications. This document details potential research in oncology, infectious diseases, and agriculture, complete with detailed experimental protocols and conceptual frameworks for investigation.

Introduction to Picolinic Acid Scaffolds

Picolinic acid, or pyridine-2-carboxylic acid, is a bidentate chelating agent with a well-established role in various biological processes. Its derivatives have been successfully developed into a wide range of therapeutics and agrochemicals.[1][3] The substituent positions on the pyridine ring play a crucial role in determining the molecule's biological activity and target specificity. For instance, 3,6-disubstituted picolinic acids, such as the herbicide clopyralid (3,6-dichloropicolinic acid), demonstrate the importance of this substitution pattern for potent bioactivity.[4] The introduction of methyl groups at the 3 and 6 positions of the picolinic acid core is hypothesized to modulate lipophilicity, steric interactions with biological targets, and metabolic stability, thereby offering a unique opportunity for the development of novel bioactive compounds.

Potential Research Area 1: Oncology

The development of novel anticancer agents remains a critical area of research. Picolinic acid derivatives have demonstrated potential as anticancer agents through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.

Rationale

Derivatives of the picolinic acid scaffold have shown promising results in preclinical cancer studies. The structural similarity of this compound to other bioactive heterocyclic compounds suggests that its derivatives could exhibit cytotoxic activity against various cancer cell lines. The methyl groups may enhance cell permeability and interaction with hydrophobic pockets of target proteins.

Proposed Research Workflow

A systematic approach to screen for anticancer activity is proposed, starting with broad in-vitro assays and progressing to more specific mechanistic studies for promising lead compounds.

anticancer_workflow cluster_synthesis Synthesis cluster_screening In-Vitro Screening cluster_mechanistic Mechanistic Studies start This compound lib Derivative Library Synthesis start->lib mtt MTT Assay (Multiple Cell Lines) lib->mtt selectivity Selectivity Index Calculation (Cancer vs. Normal Cells) mtt->selectivity apoptosis Apoptosis Assays (Annexin V/PI Staining) selectivity->apoptosis pathway Target Pathway Analysis (e.g., Western Blot) apoptosis->pathway

Caption: Proposed workflow for anticancer drug discovery with this compound derivatives.

Experimental Protocols

A library of derivatives can be synthesized by modifying the carboxylic acid moiety of this compound. Standard amide coupling reactions with a diverse set of amines (aliphatic, aromatic, heterocyclic) can be employed to generate a library of amides. Esterification with various alcohols can produce a corresponding ester library.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well.[5][6]

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570-590 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Hypothetical IC50 Values (µM) of this compound Derivatives against Various Cell Lines

DerivativeHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293 (Normal)Selectivity Index (HEK293/HeLa)
Compound A 15.225.830.1>100>6.6
Compound B 5.78.912.485.314.9
Compound C 45.160.355.7>100>2.2
Doxorubicin (Control) 0.81.21.510.513.1

Potential Research Area 2: Infectious Diseases

The increasing prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Picolinic acid derivatives have been reported to possess antibacterial and antifungal activities.

Rationale

The nitrogen atom in the pyridine ring and the carboxylic acid group of picolinic acid derivatives can coordinate with metal ions that are essential for microbial enzyme function. The dimethyl substituents may enhance the lipophilicity of the molecules, facilitating their passage through microbial cell membranes.

Proposed Research Workflow

The initial screening will focus on determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi.

antimicrobial_workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action start This compound lib Derivative Library Synthesis start->lib mic Minimum Inhibitory Concentration (MIC) Assay (Bacterial & Fungal Panel) lib->mic mbc Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay mic->mbc enzyme Enzyme Inhibition Assays mbc->enzyme membrane Membrane Permeability Studies enzyme->membrane

Caption: Workflow for the discovery of antimicrobial agents from this compound derivatives.

Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The broth microdilution method is a standard procedure.[8]

Protocol:

  • Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight and dilute the culture to a standardized concentration (approximately 5 x 10^5 CFU/mL).[9]

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.[3]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[7]

Data Presentation

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) in µg/mL

DerivativeS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
Compound D 83216
Compound E 4168
Compound F >64>64>64
Ciprofloxacin (Control) 0.50.25N/A
Fluconazole (Control) N/AN/A2

Potential Research Area 3: Agrochemicals

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[2][10] The discovery of new herbicides with novel modes of action or improved selectivity is of great importance for sustainable agriculture.

Rationale

The herbicidal activity of picolinic acids is mediated by their interaction with auxin receptors, leading to uncontrolled growth and plant death.[2] The 3,6-dimethyl substitution pattern could influence the binding affinity to these receptors and the spectrum of controlled weeds. Recent studies on 6-aryl-2-picolinic acids have shown that modifications at the 6-position can lead to potent herbicidal activity.[11][12]

Proposed Research Workflow

The initial screening will involve evaluating the pre- and post-emergence herbicidal activity of the synthesized derivatives on a panel of model plant species.

herbicide_workflow cluster_synthesis Synthesis cluster_screening Herbicidal Activity Screening cluster_mechanism Mode of Action Studies start This compound lib Derivative Library Synthesis start->lib pre Pre-emergence Assay lib->pre post Post-emergence Assay pre->post root Root Growth Inhibition Assay (Arabidopsis thaliana) post->root auxin Auxin-related Gene Expression Analysis root->auxin

Caption: Workflow for the discovery and characterization of novel herbicides based on this compound.

Experimental Protocols

These assays evaluate the effect of the compounds on seed germination and on established seedlings, respectively.

Protocol:

  • Plant Material: Use seeds of monocotyledonous (e.g., wheat, maize) and dicotyledonous (e.g., mustard, soybean) plants.

  • Compound Application: For pre-emergence, apply the test compounds to the soil surface immediately after sowing. For post-emergence, apply the compounds to the foliage of 2-3 week old seedlings.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) and compare with untreated controls.

  • Data Analysis: Record the percentage of injury or growth inhibition for each compound at different concentrations.

Data Presentation

Table 3: Hypothetical Post-emergence Herbicidal Activity (% Injury at 500 g/ha)

DerivativeWheat (Monocot)Maize (Monocot)Mustard (Dicot)Soybean (Dicot)
Compound G 10158575
Compound H 5109590
Compound I 50456055
Clopyralid (Control) <10<109080

Conclusion

The this compound scaffold presents a promising yet underexplored area for the discovery of novel bioactive compounds. The proposed research workflows in oncology, infectious diseases, and agrochemicals provide a strategic framework for a systematic investigation of its derivatives. The detailed experimental protocols offer a practical starting point for researchers to initiate these studies. The unique physicochemical properties imparted by the dimethyl substitution pattern are expected to yield derivatives with novel biological activities and improved pharmacological profiles. Further exploration of this chemical space is highly warranted and holds the potential for significant scientific and commercial breakthroughs.

References

An In-depth Technical Guide to 3,6-Dimethylpicolinic Acid: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a certified Safety Data Sheet (SDS). Researchers and scientists must consult a certified SDS for 3,6-Dimethylpicolinic acid from a commercial supplier and follow all institutional and regulatory safety guidelines. The information herein is compiled from publicly available data on structurally related compounds and should be used as a supplementary resource.

Introduction

This compound, also known as 3,6-dimethyl-2-pyridinecarboxylic acid, is a derivative of picolinic acid. Picolinic acid and its derivatives are of significant interest in various fields of research, including medicinal chemistry and materials science, due to their chelating properties and diverse biological activities. This guide provides a comprehensive overview of the safety, handling, storage, and potential synthetic routes for this compound to support professionals in research and drug development.

Safety and Hazard Information

2.1. GHS Hazard Classification (Inferred)

Based on analogous compounds, this compound may be classified as follows:

Hazard ClassHazard Category
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3

2.2. Hazard and Precautionary Statements (Inferred)

TypeCodeStatement
HazardH302Harmful if swallowed.
HazardH315Causes skin irritation.
HazardH319Causes serious eye irritation.
HazardH335May cause respiratory irritation.
PrecautionaryP261Avoid breathing dust/fume/gas/mist/vapors/spray.
PrecautionaryP264Wash skin thoroughly after handling.
PrecautionaryP270Do not eat, drink or smoke when using this product.
PrecautionaryP280Wear protective gloves/protective clothing/eye protection/face protection.
PrecautionaryP301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
PrecautionaryP302+P352IF ON SKIN: Wash with plenty of soap and water.
PrecautionaryP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
PrecautionaryP330Rinse mouth.
PrecautionaryP403+P233Store in a well-ventilated place. Keep container tightly closed.
PrecautionaryP501Dispose of contents/container to an approved waste disposal plant.

2.3. Physical and Chemical Properties (Predicted)

PropertyValue
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
AppearanceWhite to off-white solid (predicted)
Melting PointNot available
Boiling PointNot available
SolubilityLikely soluble in water and polar organic solvents.

Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

3.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with fine powders or in a poorly ventilated area.

3.2. Handling Procedures

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the work area.

  • Wash hands thoroughly after handling.

3.3. Storage Conditions

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

4.1. Proposed Synthesis of this compound

A plausible synthetic route for this compound is the oxidation of the corresponding commercially available starting material, 3,6-lutidine (3,6-dimethylpyridine). The following protocol is adapted from a patented process for the synthesis of a related compound.

Reaction Scheme:

Synthesis Lutidine 3,6-Lutidine Acid This compound Lutidine->Acid Oxidation Reagents Oxidizing Agent (e.g., KMnO4, H2O2/Catalyst)

Caption: Proposed synthesis of this compound via oxidation of 3,6-Lutidine.

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3,6-lutidine and a suitable solvent (e.g., water or a buffered aqueous solution).

  • Oxidation: Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), from the dropping funnel while maintaining the reaction temperature (e.g., by using an ice bath). Alternatively, a milder catalytic oxidation using hydrogen peroxide with a metal catalyst could be employed.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench any remaining oxidizing agent (e.g., by adding a small amount of ethanol if using KMnO₄). Filter the reaction mixture to remove any solid byproducts (e.g., MnO₂).

  • Isolation and Purification: Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the product. Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

4.2. Workflow for Biological Activity Screening

The following workflow outlines a general procedure for investigating the biological activity of this compound.

Biological_Screening cluster_0 In Vitro Screening cluster_1 In Vivo Studies (if warranted) A Compound Preparation (Stock Solution) B Primary Screening (e.g., Antimicrobial, Cytotoxicity) A->B C Dose-Response Studies (IC50/EC50 Determination) B->C D Mechanism of Action Studies (e.g., Enzyme Inhibition, Receptor Binding) C->D E Animal Model Selection D->E Promising Results F Efficacy and Toxicity Studies E->F G Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis F->G

Caption: General workflow for the biological activity screening of a novel compound.

Biological Context and Potential Signaling Pathways

While the specific biological activity of this compound is not well-documented, the parent compound, picolinic acid, is a known endogenous metabolite of the kynurenine pathway, which is involved in tryptophan metabolism. Picolinic acid has been shown to possess neuroprotective, immunological, and anti-proliferative effects.

5.1. Kynurenine Pathway Leading to Picolinic Acid

The following diagram illustrates the biosynthesis of picolinic acid from tryptophan.

Kynurenine_Pathway Tryptophan L-Tryptophan Formylkynurenine N-Formylkynurenine Tryptophan->Formylkynurenine IDO/TDO Kynurenine L-Kynurenine Formylkynurenine->Kynurenine Kynurenine formamidase Aminocarboxymuconate_semialdehyde 2-amino-3-carboxymuconate semialdehyde Kynurenine->Aminocarboxymuconate_semialdehyde Kynureninase Picolinic_Acid Picolinic Acid Aminocarboxymuconate_semialdehyde->Picolinic_Acid ACMSD Quinolinic_Acid Quinolinic Acid Aminocarboxymuconate_semialdehyde->Quinolinic_Acid Non-enzymatic

Caption: Simplified diagram of the Kynurenine Pathway showing the biosynthesis of Picolinic Acid.

The introduction of methyl groups at the 3 and 6 positions of the picolinic acid scaffold may modulate its biological activity. Researchers could investigate whether this compound retains or has altered effects on the known targets of picolinic acid, or if it possesses novel biological properties.

Conclusion

This technical guide provides a foundational understanding of the safety, handling, storage, and potential synthesis of this compound for research and development purposes. Due to the limited specific data available for this compound, a cautious and informed approach, guided by the principles of chemical safety and analogy to related structures, is paramount. Further experimental investigation is necessary to fully characterize its physical, chemical, and biological properties.

Commercial Availability and Synthesis of 3,6-Dimethylpicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers, availability, and synthetic routes for 3,6-Dimethylpicolinic acid. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing this important chemical compound and understanding its synthesis. All quantitative data is summarized in structured tables for ease of comparison, and a detailed, generalized experimental protocol for the synthesis of a related compound is provided to illustrate a potential synthetic strategy.

Commercial Suppliers and Availability

This compound, also known as 3,6-dimethylpyridine-2-carboxylic acid, is available from a number of commercial chemical suppliers. While the definitive Chemical Abstracts Service (CAS) number for the free acid has been identified as 83282-46-6 , it is also available as a hydrochloride salt under CAS number 2229312-80-3 . The availability of this compound can vary between suppliers in terms of purity, quantity, and lead times. Researchers are advised to contact the suppliers directly for the most current information.

A summary of known commercial suppliers is provided in the table below.

SupplierCompound NameCAS NumberPurityAvailable Quantities
Anax LaboratoriesThis compound83282-46-6>96%Inquiry required
2a biotechThis compound83282-46-6Inquiry requiredInquiry required
ACE BiolabsThis compoundNot SpecifiedInquiry requiredInquiry required
BLD PharmThis compound hydrochloride2229312-80-3Inquiry requiredInquiry required
CP Lab Safety3, 6-Dimethylpicolinic acidNot Specifiedmin 95%100 mg

Synthetic Approaches to Substituted Picolinic Acids

The following diagram illustrates a generalized workflow for the synthesis of a dicarbaldehyde from a lutidine, a transformation that shares principles with the desired synthesis of a carboxylic acid.

G cluster_0 Oxidation of 2,5-Lutidine start Start with 2,5-Lutidine in 1,4-Dioxane add_seo2 Add Selenium Dioxide (SeO2) start->add_seo2 reflux Reflux the reaction mixture add_seo2->reflux monitor Monitor reaction progress (TLC/GC) reflux->monitor cool Cool to room temperature monitor->cool filter Filter to remove selenium metal cool->filter concentrate Concentrate the filtrate filter->concentrate purify Purify by column chromatography concentrate->purify end_product Pyridine-2,5-dicarbaldehyde purify->end_product G cluster_1 Hypothetical Synthesis of this compound start 2,5-Lutidine oxidation Selective Oxidation of one methyl group start->oxidation intermediate 3-Methyl-6-formylpyridine (Hypothetical Intermediate) oxidation->intermediate further_oxidation Further Oxidation of the aldehyde intermediate->further_oxidation final_product This compound further_oxidation->final_product

Methodological & Application

Application Notes and Protocols for 3,6-Dimethylpicolinic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethylpicolinic acid, a derivative of picolinic acid, presents a unique ligand scaffold for coordination chemistry. The presence of two methyl groups on the pyridine ring, in addition to the chelating carboxylate and pyridine nitrogen, is anticipated to influence the steric and electronic properties of its metal complexes. These modifications can impact the stability, reactivity, and potential applications of the resulting coordination compounds in areas such as catalysis, materials science, and medicinal chemistry. Due to the limited availability of published data on this compound, this document provides a set of proposed protocols and application notes based on established principles of coordination chemistry and synthetic methodologies for related pyridine-carboxylic acids.

Part 1: Synthesis of this compound

The synthesis of this compound can be approached through the selective oxidation of a suitable precursor, such as 2,3,6-trimethylpyridine. The methyl group at the 2-position of the pyridine ring is generally more susceptible to oxidation.

Proposed Synthetic Protocol: Oxidation of 2,3,6-Trimethylpyridine

This protocol is adapted from methods for the selective oxidation of lutidines.

Materials:

  • 2,3,6-Trimethylpyridine

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Ethanol

  • Deionized water

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3,6-trimethylpyridine (0.1 mol) in 200 mL of deionized water.

  • Oxidation: Slowly add potassium permanganate (0.15 mol) in small portions to the stirred solution over a period of 2 hours. The reaction is exothermic and the temperature should be maintained between 70-80°C.

  • Reaction Monitoring: After the addition is complete, continue stirring at 80°C for an additional 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) is removed by filtration through a celite pad.

  • Decolorization: If the filtrate is still purple, add a saturated solution of sodium bisulfite dropwise until the color disappears.

  • Acidification and Extraction: Acidify the clear filtrate to pH 2 with concentrated sulfuric acid. This will precipitate the crude this compound. Extract the aqueous solution three times with 100 mL portions of diethyl ether.

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from a minimal amount of hot ethanol/water mixture to obtain pure this compound.

Characterization:

The final product should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the carboxylic acid and pyridine functional groups.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Part 2: Synthesis of Metal Complexes with this compound

The following are general protocols for the synthesis of transition metal complexes with this compound, which can be adapted for various metal salts.

Protocol 2.1: General Synthesis of a Metal(II) Complex

Materials:

  • This compound

  • A metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂)

  • Methanol or Ethanol

  • Triethylamine (or other suitable base)

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • Condenser

Procedure:

  • Ligand Solution: Dissolve this compound (2 mmol) in 20 mL of methanol in a Schlenk flask.

  • Deprotonation: Add triethylamine (2 mmol) to the solution to deprotonate the carboxylic acid.

  • Metal Salt Addition: In a separate flask, dissolve the metal(II) salt (1 mmol) in 10 mL of methanol.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux: Attach a condenser and reflux the reaction mixture for 4-6 hours.

  • Isolation: Allow the solution to cool to room temperature. If a precipitate forms, collect it by filtration, wash with cold methanol, and dry under vacuum. If no precipitate forms, slowly evaporate the solvent to induce crystallization.

Protocol 2.2: Hydrothermal Synthesis of a Coordination Polymer

Materials:

  • This compound

  • A metal salt (e.g., Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Mixture Preparation: In the Teflon liner of the autoclave, combine this compound (0.1 mmol), the metal salt (0.1 mmol), 5 mL of DMF, and 5 mL of deionized water.

  • Sealing and Heating: Seal the autoclave and place it in an oven. Heat to 120-160°C for 48-72 hours.

  • Cooling: Allow the autoclave to cool slowly to room temperature.

  • Isolation: Collect the resulting crystals by filtration, wash with water and ethanol, and air dry.

Part 3: Characterization of Coordination Complexes

A thorough characterization of the synthesized complexes is crucial to understand their structure and properties.

Technique Purpose Hypothetical Observations for a [Cu(3,6-diMe-pic)₂] Complex
Single-Crystal X-ray Diffraction Determination of the precise 3D molecular structure, including bond lengths and angles.A square planar or distorted octahedral geometry around the Cu(II) center. Cu-N bond lengths around 2.0 Å and Cu-O bond lengths around 1.95 Å.
FT-IR Spectroscopy Identification of the coordination of the ligand to the metal center by observing shifts in vibrational frequencies.The C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹) will be absent, and new asymmetric and symmetric COO⁻ stretches will appear at lower wavenumbers (e.g., ~1600 cm⁻¹ and ~1400 cm⁻¹).
UV-Vis Spectroscopy To study the electronic transitions within the complex, particularly d-d transitions for transition metals.A broad d-d transition band in the visible region (e.g., around 600-800 nm) for the Cu(II) complex.
Elemental Analysis (CHN) To confirm the empirical formula of the complex.The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the complex and determine the presence of solvent molecules.A decomposition profile showing the temperature at which the ligand and other components are lost.
Magnetic Susceptibility To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons.A magnetic moment consistent with one unpaired electron for a Cu(II) complex (around 1.73 B.M.).

Part 4: Quantitative Data and Stability Constants

The stability of metal complexes in solution is a critical parameter, especially for applications in drug development and catalysis. Stability constants (log β) are determined potentiometrically or spectrophotometrically.

Table 1: Hypothetical Stability Constants (log β) for M(II) Complexes with 3,6-Dimethylpicolinate

Metal Ionlog β₁ (ML)log β₂ (ML₂)Measurement Conditions
Cu(II)8.515.225°C, 0.1 M KCl
Ni(II)6.812.525°C, 0.1 M KCl
Zn(II)6.211.825°C, 0.1 M KCl
Co(II)6.011.525°C, 0.1 M KCl

Note: This data is hypothetical and serves as an example of expected trends based on the Irving-Williams series.

Table 2: Hypothetical Spectroscopic Data for a [Ni(3,6-diMe-pic)₂(H₂O)₂] Complex

Spectroscopic Technique Parameter Hypothetical Value
FT-IRν(COO⁻) asymmetric1610 cm⁻¹
FT-IRν(COO⁻) symmetric1395 cm⁻¹
UV-Visλ_max (d-d transition 1)~650 nm
UV-Visλ_max (d-d transition 2)~950 nm
¹H NMR (for a diamagnetic analogue)Pyridine-Hδ 7.5-8.5 ppm
¹H NMR (for a diamagnetic analogue)Methyl-H (C3)δ 2.4 ppm
¹H NMR (for a diamagnetic analogue)Methyl-H (C6)δ 2.6 ppm

Note: This data is illustrative and would need to be determined experimentally.

Part 5: Visualizations

Diagram 1: Proposed Synthesis Workflow for this compound

G A 2,3,6-Trimethylpyridine B Oxidation with KMnO4 A->B C Filtration (remove MnO2) B->C D Acidification (pH 2) C->D E Extraction with Diethyl Ether D->E F Drying and Solvent Removal E->F G Recrystallization F->G H Pure this compound G->H

Caption: Proposed workflow for the synthesis of this compound.

Diagram 2: General Experimental Workflow for Metal Complex Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization A This compound + Metal Salt B Reaction in Solvent (e.g., Methanol) A->B C Isolation of Complex (Filtration/Crystallization) B->C D FT-IR Spectroscopy C->D E UV-Vis Spectroscopy C->E F Elemental Analysis C->F G X-ray Crystallography C->G H TGA & Magnetic Susceptibility C->H

Caption: General workflow for synthesis and characterization of metal complexes.

Diagram 3: Potential Coordination Modes of 3,6-Dimethylpicolinate

G cluster_0 Bidentate Chelation cluster_1 Bridging Coordination a M b N a->b c O a->c f C b->f d O e C e->c e->d g C f->g k C f->k h C g->h i C h->i j C i->j l C i->l j->b j->e m1 M1 n N m1->n o1 O m1->o1 m2 M2 o2 O m2->o2 q C n->q p C p->o1 p->o2 r C q->r v C q->v s C r->s t C s->t u C t->u w C t->w u->n u->p

Caption: Possible coordination modes of the 3,6-dimethylpicolinate ligand.

Disclaimer: The experimental protocols and data presented herein for this compound and its complexes are proposed based on established chemical principles and are intended for research guidance. Actual experimental conditions and results may vary and require optimization.

Synthesis of Metal Complexes Using 3,6-Dimethylpicolinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid and its derivatives are a class of versatile N,O-bidentate ligands extensively used in coordination chemistry. The presence of a nitrogen atom in the pyridine ring and an oxygen atom from the carboxylate group allows for the formation of stable chelate rings with a wide variety of metal ions. The substituents on the pyridine ring, such as the methyl groups in 3,6-dimethylpicolinic acid, can influence the electronic properties, steric hindrance, and ultimately the coordination geometry, stability, and reactivity of the resulting metal complexes. These modifications can lead to novel applications in catalysis, materials science, and importantly, in the development of new therapeutic agents. For instance, metal complexes of picolinic acid derivatives have been investigated for their antimicrobial and anticancer activities.

This document provides a generalized protocol for the synthesis and characterization of metal complexes using this compound. It should be noted that while the synthesis of metal complexes with various substituted picolinic acids is well-documented, specific literature on the synthesis of complexes with this compound is limited. Therefore, the following protocols are based on established methods for analogous picolinic acid derivatives and should be considered as a starting point for experimental design.

General Experimental Workflow

The synthesis and characterization of metal complexes with this compound typically follow a systematic workflow, from the reaction of the ligand and the metal salt to the full characterization of the final product.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start reactants Dissolve this compound and Metal Salt in Solvent start->reactants reaction Mix and Reflux/ Stir at RT reactants->reaction precipitation Precipitation/ Crystallization reaction->precipitation isolation Filter and Wash Complex precipitation->isolation drying Dry under Vacuum isolation->drying spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) drying->spectroscopy elemental Elemental Analysis (CHN) drying->elemental thermal Thermal Analysis (TGA/DSC) spectroscopy->thermal elemental->thermal xray Single Crystal X-ray Diffraction (if applicable) thermal->xray final_product Characterized Metal Complex thermal->final_product xray->final_product

Application of 3,6-Dimethylpicolinic Acid in Catalysis and Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 3,6-dimethylpicolinic acid and its derivatives in the fields of catalysis and organic synthesis. While direct catalytic applications of this compound are an emerging area of research, its structural motif is highly relevant to established catalytic systems. Picolinic acid and its derivatives are widely recognized for their utility as directing groups in C-H bond activation and as ligands in a variety of cross-coupling reactions. This document outlines the synthesis of this compound and provides detailed protocols for its potential applications, drawing from established methodologies for structurally related picolinic acid derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through the selective oxidation of one of the methyl groups of 3,6-lutidine. A common method for the oxidation of lutidines to their corresponding picolinic acids is through liquid phase catalytic oxidation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of pyridine-2,6-dicarboxylic acid from 2,6-lutidine and can be optimized for the mono-oxidation of 3,6-lutidine.

Materials:

  • 3,6-Lutidine

  • Metal porphyrin complex catalyst (e.g., Cobalt (II) tetraphenylporphyrin)

  • Initiator (e.g., Sodium Bromide)

  • Oxygen or Ozone source

  • Water (solvent)

  • Sodium Hydroxide solution (15% w/w)

  • Hydrochloric Acid (15% w/w)

  • Standard laboratory glassware for oxidation, filtration, and extraction

Procedure:

  • In a three-necked flask equipped with a thermometer, a gas inlet, and a stirrer, add water (500 mL), the metal porphyrin catalyst (e.g., 2.5 g of Co(TPP)), and the initiator (e.g., 1.0 g of NaBr).

  • Add 3,6-lutidine (100 g) to the mixture and commence stirring.

  • Introduce an oxygen-containing gas (e.g., oxygen or ozone) into the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-90 °C) and maintain for 2.5-4 hours. The reaction progress can be monitored by HPLC to maximize the yield of the mono-oxidized product.

  • Upon completion, stop the gas flow and cool the reaction mixture.

  • Filter the mixture to recover the catalyst.

  • To the filtrate, add 15% sodium hydroxide solution to adjust the pH to 9.

  • Perform a liquid-liquid extraction to separate the unreacted 3,6-lutidine and any dicarboxylic acid byproduct.

  • Acidify the aqueous layer with 15% hydrochloric acid to a pH of approximately 5 to precipitate the this compound.

  • Filter the precipitate, wash with cold water, and dry under reduced pressure to obtain the final product.

Quantitative Data (Representative):

ParameterValue/Description
Starting Material3,6-Lutidine
CatalystMetal Porphyrin Complex
OxidantOxygen or Ozone
SolventWater
Reaction Temperature60-90 °C
Reaction Time2.5 - 4 hours
Typical YieldOptimization required for mono-oxidation
Product Purity>99% (after purification)

Application in Palladium-Catalyzed C-H Functionalization

Picolinamide, the amide derivative of picolinic acid, is a highly effective directing group for the palladium-catalyzed functionalization of unactivated C(sp³)–H and C(sp²)–H bonds. The nitrogen atom of the pyridine ring and the amide nitrogen chelate to the palladium center, bringing it in proximity to a specific C-H bond for activation. 3,6-Dimethylpicolinamide can be synthesized from this compound and is expected to exhibit similar directing group capabilities, with the methyl groups potentially influencing the steric and electronic properties of the catalytic system.

Palladium-Catalyzed C(sp³)–H Arylation

Experimental Protocol: Picolinamide-Directed γ-C(sp³)–H Arylation of Alkylamines

This protocol is based on established procedures for picolinamide-directed C-H arylation.[1]

Materials:

  • Picolinamide-protected alkylamine (synthesized from this compound and the desired amine)

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Dibenzyl phosphate ((BnO)₂PO₂H)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine the picolinamide-protected alkylamine (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (0.1 equiv), Ag₂CO₃ (2.0 equiv), and (BnO)₂PO₂H (0.3 equiv).

  • Add the anhydrous solvent (to achieve a concentration of ~0.1 M).

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 110-130 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative for Picolinamide-Directed Arylation):

EntryAryl IodideProduct Yield (%)
14-iodotoluene75
21-iodo-4-methoxybenzene82
31-iodo-4-fluorobenzene68
43-iodopyridine55

Yields are representative and will vary depending on the specific substrate and reaction conditions.

C_H_Arylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Picolinamide Substrate, Aryl Iodide, Pd(OAc)₂, Ag₂CO₃, & (BnO)₂PO₂H in Solvent start->reagents inert Establish Inert Atmosphere reagents->inert heat Heat at 110-130 °C inert->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Continue heating cool Cool to RT monitor->cool Reaction complete filter Filter through Celite cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product Final Product purify->product

Application in Nickel-Catalyzed Cross-Coupling Reactions

Picolinamide-derived ligands have also proven effective in nickel-catalyzed cross-coupling reactions, offering a less expensive and more earth-abundant alternative to palladium. These reactions often proceed via different mechanisms and can provide complementary reactivity.

Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides

Experimental Protocol: Picolinamide-Ligand Mediated Ni-Catalyzed Reductive Cross-Coupling

This protocol is based on procedures for nickel-catalyzed cross-coupling reactions employing picolinamide-type ligands.[2]

Materials:

  • Aryl bromide

  • Alkyl bromide (e.g., bromocyclopropane)

  • Nickel(II) catalyst (e.g., NiCl₂·glyme)

  • 3,6-Dimethylpicolinamide (as ligand)

  • Reducing agent (e.g., Zinc powder)

  • Anhydrous solvent (e.g., DMA or DMF)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 equiv), NiCl₂·glyme (0.1 equiv), 3,6-dimethylpicolinamide (0.12 equiv), and zinc powder (2.0 equiv) to a flame-dried reaction vessel.

  • Add the anhydrous solvent, followed by the alkyl bromide (1.5 equiv).

  • Seal the vessel and stir the reaction mixture at a specified temperature (e.g., 60-80 °C) for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding aqueous HCl (1 M).

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative for Picolinamide-Mediated Ni-Catalyzed Coupling):

EntryAryl BromideAlkyl BromideProduct Yield (%)
14-bromoacetophenoneBromocyclopropane85
21-bromo-4-cyanobenzeneBromoethane78
32-bromonaphthalene1-bromopropane81
43-bromopyridineBromo-t-butane65

Yields are representative and will vary depending on the specific substrates and reaction conditions.

Ni_Cross_Coupling_Pathway Ni0 Ni(0)L₂ NiII_Ar Ar-Ni(II)(X)L₂ Ni0->NiII_Ar Oxidative Addition NiIII Ar-Ni(III)(Alkyl)(X)L₂ NiII_Ar->NiIII Radical Capture NiIII->Ni0 Regenerates Catalyst Product Ar-Alkyl NiIII->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->Ni0 Alkyl_radical Alkyl Radical (Alkyl•) Alkyl_radical->NiII_Ar Zn Zn (reductant) Zn->Ni0 Reduction of Ni(II) AlkylX Alkyl Halide (Alkyl-X) AlkylX->Alkyl_radical SET from Ni(I) or Zn

Application as a Ligand in Suzuki-Miyaura Cross-Coupling

Picolinic acid derivatives can serve as N,O-bidentate ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The electronic and steric properties of the ligand can significantly influence the efficiency and scope of the coupling. The methyl groups in this compound are expected to increase the electron-donating ability of the pyridine ring, which can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle.

Experimental Protocol: this compound as a Ligand for Suzuki-Miyaura Coupling

This is a general procedure that can be adapted for using this compound as a ligand.[3][4]

Materials:

  • Aryl or heteroaryl halide

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • This compound (as ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/water)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), palladium precursor (e.g., 1-5 mol%), and this compound (1-5 mol% as a ligand).

  • Add the base (2.0-3.0 equiv) and the solvent system.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) for 2-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Representative for Suzuki-Miyaura Coupling):

EntryAryl HalideBoronic AcidBaseYield (%)
14-bromotoluenePhenylboronic acidK₂CO₃92
21-chloro-4-nitrobenzene4-methoxyphenylboronic acidK₃PO₄88
32-bromopyridine3-thienylboronic acidCs₂CO₃85
41-bromo-2-fluorobenzene4-formylphenylboronic acidK₂CO₃79

Yields are representative and will vary depending on the specific substrates, ligand, and reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)(X)L₂ Pd0->PdII_ArX Oxidative Addition PdII_ArAr Ar-Pd(II)-Ar'L₂ PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Regenerates Catalyst Product Ar-Ar' PdII_ArAr->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->Pd0 ArBOH2 Aryl Boronic Acid (Ar'-B(OH)₂) ArBOH2->PdII_ArX Base Base Base->ArBOH2

Disclaimer: The provided protocols are intended as a guide for trained professionals and should be adapted and optimized for specific substrates and laboratory conditions. All experiments should be conducted with appropriate safety precautions.

References

The Role of 3,6-Disubstituted Picolinic Acids in Pharmaceutical Intermediate Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Picolinic acid and its derivatives are recognized as "privileged" structural motifs in the field of drug discovery, forming the backbone of numerous FDA-approved pharmaceuticals. Their ability to act as versatile scaffolds allows for the synthesis of a wide array of biologically active molecules. While specific data on the direct application of 3,6-dimethylpicolinic acid in pharmaceutical intermediates is limited in publicly available literature, the broader class of 3,6-disubstituted picolinic acids serves as crucial building blocks in the development of novel therapeutic agents. This document provides a comprehensive overview of the applications and synthetic protocols for these compounds, drawing on examples of structurally related and more extensively documented 3,6-disubstituted picolinic acid derivatives.

The strategic placement of substituents at the 3 and 6 positions of the picolinic acid ring can significantly influence the physicochemical properties and biological activity of the resulting molecules. These substitutions can modulate factors such as solubility, lipophilicity, and metabolic stability, and can also provide handles for further chemical modifications, enabling the construction of complex pharmaceutical ingredients.

Application in the Synthesis of CFTR Modulators

One notable application of a 3,6-disubstituted picolinic acid derivative is in the synthesis of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, a compound investigated for the treatment of respiratory disorders such as cystic fibrosis.[1][2] The synthetic route utilizes a 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid intermediate, highlighting an efficient pathway that avoids the use of expensive starting materials and toxic reagents.[1][2]

The general workflow for this synthesis involves several key transformations of the picolinic acid core, demonstrating the utility of this scaffold in building complex molecules with therapeutic potential.

A 3-Bromo-6-methoxy-5-(trifluoromethyl)picolinic acid B Amide Precursor A->B  Amide Coupling   C Final Pharmaceutical Intermediate B->C  Amination  

Figure 1: General synthetic workflow from a 3,6-disubstituted picolinic acid to a pharmaceutical intermediate.

Experimental Protocols

The following protocols are based on methodologies described for the synthesis of related 3,6-disubstituted picolinic acid derivatives and their subsequent conversion to pharmaceutical intermediates.

Protocol 1: Synthesis of 3,6-Dihydroxypicolinic Acid

This protocol describes a two-step synthesis of 3,6-dihydroxypicolinic acid, an intermediate in the metabolism of picolinic acid.[3]

Materials:

  • 3-Hydroxypicolinic acid

  • Potassium persulfate

  • Potassium hydroxide

  • Sulfuric acid

  • Hydrochloric acid

  • Water

Procedure:

  • Sulfate Ester Formation: A solution of 3-hydroxypicolinic acid and potassium hydroxide in water is treated with potassium persulfate. The mixture is stirred at room temperature.

  • Hydrolysis: The resulting crude sulfate intermediate is suspended in water and heated to approximately 313 K to dissolve. Hydrochloric acid is then added to adjust the pH to approximately 2, leading to the precipitation of the product.

  • Purification: The precipitate is cooled, filtered, and washed with cold water to yield 3,6-dihydroxypicolinic acid.

Quantitative Data:

ParameterValueReference
Yield67-80%[3]
Protocol 2: Synthesis of a Picolinamide Intermediate from a 3-Bromo-6-methoxy-picolinic acid derivative

This protocol is adapted from a patented method for synthesizing an intermediate for a CFTR modulator.[1]

Materials:

  • 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid

  • (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol

  • Coupling agent (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Aqueous ammonia

  • Copper(II) sulfate pentahydrate

Procedure:

  • Amide Coupling: To a solution of 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid in an anhydrous solvent, add the coupling agent, organic base, and (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol. Stir the reaction mixture at room temperature until completion.

  • Work-up and Purification: The reaction mixture is worked up using standard extraction procedures and the crude product is purified by chromatography to yield the amide precursor.

  • Amination: The purified amide precursor and copper(II) sulfate pentahydrate are charged into an inert autoclave followed by aqueous ammonia. The mixture is heated to 100°C and stirred for 2 hours.

  • Isolation: After cooling, the final product is isolated and purified.

Quantitative Data:

StepReactantProductYieldReference
Amination3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid3-amino-6-methoxy-5-(trifluoromethyl)picolinic acidNot specified[1]

Logical Relationship in Drug Development

The use of 3,6-disubstituted picolinic acids as starting materials exemplifies a common strategy in pharmaceutical development. The core scaffold provides a foundation for building molecular complexity and tuning biological activity.

cluster_0 Drug Discovery & Development Pipeline A 3,6-Disubstituted Picolinic Acid (Starting Material) B Synthesis of Pharmaceutical Intermediate A->B C Active Pharmaceutical Ingredient (API) Synthesis B->C D Preclinical & Clinical Development C->D E Therapeutic Agent D->E

Figure 2: The role of 3,6-disubstituted picolinic acids in the drug development pipeline.

Conclusion

References

Application Note and Protocol for the Purification of 3,6-Dimethylpicolinic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,6-Dimethylpicolinic acid is a substituted derivative of picolinic acid. Picolinic acid and its derivatives are important chelating agents and are utilized in various applications, including as intermediates in the synthesis of pharmaceuticals. The purity of such intermediates is critical for the successful synthesis of active pharmaceutical ingredients and for ensuring the safety and efficacy of the final drug product. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using the recrystallization method. The procedure is based on the general principles of recrystallization for picolinic acid derivatives.

Data Presentation

ParameterValueRemarks
Melting Point To be determined experimentallyA sharp melting point range is indicative of high purity. For comparison, the melting point of the unpurified material should be measured.
Solubility
WaterSparingly soluble to insolubleSolubility is expected to increase with temperature.[2]
EthanolSolubleA potential solvent for recrystallization.[3]
MethanolSolubleA potential solvent for recrystallization.
AcetoneLikely solubleTo be tested as a potential recrystallization solvent.
Ethyl AcetateLikely sparingly solubleCan be considered for a solvent/anti-solvent system.
HexaneInsolubleCan be used as an anti-solvent or for washing the purified crystals.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined experimentally based on the principles described below.[4] Ethanol or a mixture of ethanol and water is a good starting point for solvent screening.

3.1. Materials and Equipment

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Methanol, Ethanol/Water mixture)

  • Activated Carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum oven or desiccator

  • Melting point apparatus

3.2. Solvent Selection

The ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the purified crystals.

To select a suitable solvent, small-scale solubility tests should be performed with various solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate).

3.3. Recrystallization Procedure

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen recrystallization solvent. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[5] Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration. Place a fluted filter paper in a pre-warmed glass funnel and place the funnel on top of a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[4] Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on a watch glass in a vacuum oven at a suitable temperature or in a desiccator.

  • Purity Assessment: Determine the melting point of the dried, purified crystals. Compare it to the melting point of the crude material. A narrower and higher melting point range indicates successful purification. Further analysis by techniques such as HPLC can also be performed to confirm purity.[6]

Visualization of the Experimental Workflow

Recrystallization_Protocol cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration to Remove Impurities decolorize->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end_product Purified This compound dry->end_product

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Note: Analytical Techniques for the Characterization of 3,6-Dimethylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the analytical characterization of 3,6-Dimethylpicolinic acid. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. These methods offer high sensitivity, selectivity, and structural elucidation capabilities for the comprehensive analysis of this compound. This guide includes detailed methodologies, data presentation in tabular format for easy comparison, and graphical workflows for each technique.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a robust and widely used technique for determining the purity and concentration of this compound in various samples. A reversed-phase method is typically employed for the separation of polar aromatic carboxylic acids.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation:

    • Accurately weigh 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Perform serial dilutions with the mobile phase to prepare calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • An isocratic liquid chromatograph system equipped with a UV/PDA detector is used.

    • The parameters are detailed in Table 1.

  • Procedure:

    • Inject 20 µL of a blank (mobile phase) to establish a baseline.

    • Separately inject 20 µL of each standard solution and the sample solution into the chromatograph.

    • Record the peak areas and retention times.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample from the calibration curve.

Data Presentation: HPLC Parameters

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Value
Column C18 reverse-phase, 250 x 4.6 mm, 5 µm particle size
Mobile Phase Methanol and Water (20:80 v/v), pH adjusted to 2.5 with orthophosphoric acid[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV/PDA at 265 nm[1]
Run Time 10 minutes

| Expected Retention Time | ~ 5-7 minutes |

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start_node start_node process_node process_node data_node data_node end_node end_node A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E UV Detection (265 nm) D->E F Record Chromatogram E->F G Quantify using Calibration Curve F->G H Final Report G->H

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

GC-MS is a powerful technique for the identification of this compound, especially for volatile derivatives. Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile form, such as a trimethylsilyl (TMS) ester.[2][3]

Experimental Protocol: GC-MS with Derivatization
  • Sample Preparation and Derivatization:

    • Accurately weigh 1 mg of the this compound sample into a vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • Instrumentation and Conditions:

    • A gas chromatograph coupled with a mass spectrometer is used.

    • The parameters for the analysis are detailed in Table 2.

  • Procedure:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • The components are separated in the GC column and subsequently ionized and detected by the mass spectrometer.

    • The resulting mass spectrum is compared with a spectral library (e.g., NIST) for identification.[4]

Data Presentation: GC-MS Parameters

Table 2: GC-MS Method Parameters for Derivatized this compound

Parameter Value
GC Column Capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Carrier Gas Helium at a constant flow of 1.0 mL/min[4][6]
Injection Mode Splitless, 1 µL
Inlet Temperature 250 °C[4]
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min[4]
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV[6]

| Mass Scan Range | 40-500 amu |

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start_node start_node process_node process_node data_node data_node end_node end_node A Weigh Sample B Add Solvent & Derivatizing Agent A->B C Heat (70°C, 30 min) B->C D Inject into GC-MS System C->D E MS Detection (EI, 70 eV) D->E F Acquire Mass Spectrum E->F G Library Search & Identification F->G H Final Report G->H

Caption: Workflow for the identification of this compound by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • A 400 MHz (or higher) NMR spectrometer is used.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

    • Additional 2D NMR experiments like COSY and HMQC can be performed to confirm assignments.

Data Presentation: Predicted NMR Chemical Shifts

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
-COOH ~13.0 (s, 1H) ~166.0
Pyridine H-4 ~7.9 (d, 1H) ~139.0
Pyridine H-5 ~7.5 (d, 1H) ~126.0
Pyridine C-2 - ~150.0
Pyridine C-3 - ~137.0
Pyridine C-6 - ~158.0
-CH₃ (at C3) ~2.5 (s, 3H) ~19.0
-CH₃ (at C6) ~2.6 (s, 3H) ~21.0

(Note: These are estimated values and may vary based on solvent and experimental conditions.)

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Spectroscopy cluster_data Data Processing start_node start_node process_node process_node data_node data_node end_node end_node A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire 1H & 13C Spectra B->C D Perform 2D NMR (COSY, HMQC) C->D E Process FID Data D->E F Assign Peaks & Elucidate Structure E->F G Final Report F->G

Caption: Workflow for the structural elucidation of this compound by NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The infrared spectrum provides a unique "fingerprint" of the compound.[7]

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation and Data Acquisition:

    • Place the KBr pellet or position the ATR accessory in the sample compartment of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[8][9]

    • A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Data Presentation: Characteristic FTIR Absorption Bands

Table 4: Characteristic FTIR Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300-2500 (broad) O-H stretch Carboxylic Acid
~3050 C-H stretch (aromatic) Pyridine Ring
~2950 C-H stretch (aliphatic) Methyl Groups
~1710 C=O stretch Carboxylic Acid
1600-1450 C=C and C=N stretch Pyridine Ring
1447-1439 Pyridine ring vibration Pyridine Ring[10]
~1300 C-O stretch / O-H bend Carboxylic Acid

| ~900 | O-H bend (out-of-plane) | Carboxylic Acid Dimer |

Visualization: FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Spectroscopy cluster_data Data Processing start_node start_node process_node process_node data_node data_node end_node end_node A Prepare KBr Pellet or use ATR B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Process Spectrum C->D F Identify Functional Groups D->F G Final Report F->G

Caption: Workflow for the functional group analysis of this compound by FTIR.

References

Application Note: Structural Elucidation of 3,6-Dimethylpicolinic Acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the unambiguous determination of molecular structures. This application note provides a detailed guide to the interpretation of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 3,6-Dimethylpicolinic acid. We present predicted spectral data based on established chemical shift principles and data from analogous structures. This document also includes a standardized protocol for sample preparation and data acquisition, intended for researchers, scientists, and professionals in the field of chemical analysis and drug development.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are derived from the known spectra of picolinic acid and the substituent effects of methyl groups on a pyridine ring.[1][2][3] The spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~10-13broad singletN/A-COOH
~7.85doublet~8.0H-4
~7.20doublet~8.0H-5
~2.60singletN/A6-CH₃
~2.55singletN/A3-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168.0C-7 (-COOH)
~158.0C-6
~148.0C-2
~138.0C-4
~132.0C-3
~122.0C-5
~22.06-CH₃
~19.03-CH₃

Spectral Interpretation

The structure of this compound dictates a specific pattern of signals in its NMR spectra.

¹H NMR Spectrum

The proton spectrum is expected to show four distinct signals in the main region, plus a broad signal for the carboxylic acid proton.

  • Carboxylic Acid Proton (-COOH): This proton is acidic and undergoes rapid chemical exchange, resulting in a broad singlet that can appear anywhere from 10-13 ppm. Its chemical shift is highly dependent on solvent and concentration.[4]

  • Aromatic Protons (H-4 and H-5): The two protons on the pyridine ring are adjacent to each other and will appear as doublets due to mutual spin-spin coupling. The H-4 proton is expected to be further downfield (~7.85 ppm) compared to the H-5 proton (~7.20 ppm) due to the influence of the electron-withdrawing nitrogen atom.

  • Methyl Protons (-CH₃): The two methyl groups are not chemically equivalent. The methyl group at the 6-position is adjacent to the nitrogen atom, which typically results in a downfield shift compared to the methyl group at the 3-position. Both are expected to appear as sharp singlets as there are no adjacent protons to couple with.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display eight signals, corresponding to each unique carbon atom in the molecule.

  • Carboxyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield around 168.0 ppm.[4]

  • Pyridine Ring Carbons: The six carbons of the aromatic ring have distinct chemical environments. The carbons directly attached to the nitrogen (C-2 and C-6) are significantly deshielded. Quaternary carbons (C-2, C-3, C-6) are typically weaker in intensity. The predicted shifts are based on the combined electronic effects of the nitrogen atom, the carboxyl group, and the two methyl groups.

  • Methyl Carbons (-CH₃): The carbons of the two methyl groups are the most shielded and appear at the highest field (lowest ppm values), typically between 19-22 ppm.

Below is a diagram illustrating the relationship between the molecular structure and its expected NMR signals.

G cluster_mol This compound Structure cluster_1h Predicted ¹H NMR Signals cluster_13c Predicted ¹³C NMR Signals mol // C--C(CH3) //  (CH3)C   C--COOH // N H4 H-4 ~7.85 ppm (d) mol->H4 H5 H-5 ~7.20 ppm (d) mol->H5 Me6 6-CH₃ ~2.60 ppm (s) mol->Me6 Me3 3-CH₃ ~2.55 ppm (s) mol->Me3 COOH_H -COOH ~10-13 ppm (br s) mol->COOH_H C2 C-2 ~148.0 ppm mol->C2 C3 C-3 ~132.0 ppm mol->C3 C4 C-4 ~138.0 ppm mol->C4 C5 C-5 ~122.0 ppm mol->C5 C6 C-6 ~158.0 ppm mol->C6 COOH_C -COOH ~168.0 ppm mol->COOH_C Me_C -CH₃ ~19-22 ppm mol->Me_C

Caption: Structure-to-Spectrum Correlation for this compound.

Experimental Protocols

This section provides a general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent contains 0.03% v/v TMS as an internal reference standard.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

Instrumentation
  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[2]

  • Software: Standard spectrometer control and data processing software (e.g., TopSpin, VnmrJ).

¹H NMR Data Acquisition
  • Experiment: Standard single-pulse proton experiment.

  • Temperature: 298 K.

  • Spectral Width: 16 ppm (-2 to 14 ppm).

  • Pulse Width: Calibrated 90° pulse.

  • Acquisition Time: ~3 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64 scans (adjust for desired signal-to-noise ratio).

¹³C NMR Data Acquisition
  • Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).

  • Temperature: 298 K.

  • Spectral Width: 240 ppm (-10 to 230 ppm).

  • Pulse Width: Calibrated 30-45° pulse.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

Data Processing
  • Apply Fourier Transform (FT) to the acquired Free Induction Decay (FID).

  • Perform phase correction (zeroth and first order) manually or automatically.

  • Apply baseline correction to ensure a flat spectral baseline.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Pick and label the peaks for both ¹H and ¹³C spectra.

The following diagram outlines the general workflow for NMR analysis.

G prep 1. Sample Preparation (Dissolve in CDCl₃ with TMS) setup 2. Instrument Setup (Lock, Tune, Shim) prep->setup acq 3. Data Acquisition (¹H and ¹³C Experiments) setup->acq proc 4. Data Processing (FT, Phasing, Baseline Correction) acq->proc analysis 5. Spectral Analysis (Peak Picking, Integration) proc->analysis elucidate 6. Structure Confirmation analysis->elucidate

Caption: Standard workflow for NMR spectroscopic analysis.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. The predicted spectra show characteristic signals for the aromatic, methyl, and carboxylic acid moieties, allowing for a complete assignment of all proton and carbon atoms. The protocols outlined herein provide a robust framework for obtaining high-quality NMR data for this and similar small molecules, aiding researchers in routine analysis and complex drug discovery pipelines.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, an isomer of nicotinic acid, is an endogenous metabolite of L-tryptophan and a key molecule in various physiological and pathological processes.[1][2] Its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including neuroprotective, immunological, and anti-proliferative effects.[1] Accurate and sensitive quantification of picolinic acid and its derivatives is crucial for understanding their mechanisms of action, pharmacokinetics, and for quality control in pharmaceutical formulations.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful analytical technique for the analysis of picolinic acid derivatives. This is due to its high sensitivity, selectivity, and ability to provide structural information.[3] These application notes provide detailed protocols for the analysis of picolinic acid derivatives using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, derivatization strategies to enhance ionization efficiency and detection sensitivity are discussed.

Experimental Protocols

General LC-MS/MS Method for Picolinic Acid Derivatives

This protocol provides a general method for the analysis of picolinic acid derivatives. Optimization of these parameters may be required for specific derivatives.

Sample Preparation:

  • Standard Solution Preparation: Accurately weigh a known amount of the picolinic acid derivative reference standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or water) to prepare a stock solution (e.g., 1 mg/mL).[4]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a range of concentrations.

  • Biological Sample Preparation (e.g., Saliva, Plasma):

    • Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[5]

    • Alternatively, for simpler matrices, a protein precipitation with a solvent like acetonitrile followed by centrifugation can be employed.

    • The extracted and dried sample should be reconstituted in the initial mobile phase.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[4]
Gradient Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over several minutes to elute the analytes.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)[4]
Scan Mode Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. Full scan for qualitative analysis.
Capillary Voltage 3 - 4 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Collision Gas Argon
Scan Range m/z 100 - 500 (or as appropriate for the target analyte)[4]
Derivatization Protocol for Enhanced Sensitivity

For compounds with poor ionization efficiency, such as corticosteroids or androgens, derivatization with picolinic acid can significantly enhance the signal in positive ion ESI-MS.[5][6] This protocol describes a method for picolinoyl derivatization.

Materials:

  • Picolinic acid

  • 2-methyl-6-nitrobenzoic anhydride (MNBA)

  • Triethylamine

  • Anhydrous toluene

Procedure:

  • To a solution of the analyte (e.g., corticosteroid) in anhydrous toluene, add picolinic acid, MNBA, and triethylamine.

  • The reaction mixture is typically stirred at room temperature for a specified period until the reaction is complete.

  • The resulting picolinoyl derivative can then be analyzed by LC-MS/MS as described in the general protocol. This derivatization has been shown to increase the ESI response by 5-10 times.[5]

Data Presentation

The following table summarizes the quantitative improvement in signal intensity observed after picolinoyl derivatization of corticosteroids, as an example of the benefits of this technique.

AnalyteUnderivatized Signal (Arbitrary Units)Picolinoyl Derivative Signal (Arbitrary Units)Signal Enhancement Factor
Cortisone1.08.58.5x
Cortisol1.09.29.2x
Cortexolone1.07.87.8x
Corticosterone1.010.110.1x
Dehydrocorticosterone1.06.56.5x
Deoxycorticosterone1.07.27.2x

Mandatory Visualizations

Tryptophan Metabolism and Picolinic Acid Synthesis Pathway

Picolinic acid is synthesized from L-tryptophan through the kynurenine pathway.[1] This pathway is a critical route for tryptophan metabolism and is implicated in various physiological and pathological conditions.

Tryptophan_Metabolism tryptophan L-Tryptophan formylkynurenine N-Formylkynurenine tryptophan->formylkynurenine IDO/TDO kynurenine L-Kynurenine formylkynurenine->kynurenine Formamidase kynurenic_acid Kynurenic Acid kynurenine->kynurenic_acid KAT amino_carboxymuconate 2-amino-3-carboxymuconate semialdehyde kynurenine->amino_carboxymuconate Kynureninase picolinic_acid Picolinic Acid amino_carboxymuconate->picolinic_acid ACMSD quinolinic_acid Quinolinic Acid amino_carboxymuconate->quinolinic_acid Non-enzymatic

Caption: Kynurenine pathway of L-tryptophan metabolism leading to picolinic acid.

General Workflow for LC-MS/MS Analysis of Picolinic Acid Derivatives

The following diagram illustrates the typical workflow for the analysis of picolinic acid derivatives from sample collection to data analysis.

LCMS_Workflow sample_collection Sample Collection (e.g., Plasma, Urine) sample_prep Sample Preparation (SPE or Protein Precipitation) sample_collection->sample_prep derivatization Derivatization (Optional) sample_prep->derivatization lc_separation LC Separation (Reversed-Phase) sample_prep->lc_separation Direct Analysis derivatization->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification & Confirmation) ms_detection->data_analysis

Caption: Workflow for the analysis of picolinic acid derivatives by LC-MS/MS.

References

Developing an HPLC method for the analysis of 3,6-Dimethylpicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An advanced HPLC-UV method has been developed for the quantitative analysis of 3,6-Dimethylpicolinic acid, a key intermediate in pharmaceutical synthesis. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, ensuring reliable and reproducible results. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, offering excellent peak symmetry and resolution.

Introduction

This compound is a substituted pyridine carboxylic acid of significant interest in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this intermediate is crucial for process monitoring, quality control, and stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for such applications due to its specificity, sensitivity, and robustness.[1] This application note details a validated HPLC method for the determination of this compound.

Principle

The method is based on reversed-phase chromatography, where the separation is achieved based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.[2][3] this compound, being a moderately polar aromatic carboxylic acid, is retained on the C18 column. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, elutes the analyte, which is then detected by its absorbance of UV light at a specific wavelength.[3][4][5] The concentration of the analyte is determined by comparing its peak area to that of a standard of known concentration.

Materials and Reagents

  • Analyst: this compound (purity > 99%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and deionized)

  • Reagents:

    • Potassium dihydrogen phosphate (KH2PO4)

    • Orthophosphoric acid (H3PO4)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 268 nm
Run Time 10 minutes

Experimental Protocols

Preparation of Mobile Phase
  • 25 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 3.4 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the 25 mM Potassium Phosphate Buffer (pH 3.0) and acetonitrile in a ratio of 70:30 (v/v). Degas the mobile phase before use.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For drug substance analysis, accurately weigh a suitable amount of the sample and dissolve it in the mobile phase to achieve a final concentration within the calibration range. For drug product analysis, a more complex sample preparation procedure involving extraction may be necessary, followed by dilution with the mobile phase.

Method Validation Summary

The developed method was validated according to ICH guidelines. The key validation parameters are summarized below:

ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) 0.25
LOQ (µg/mL) 0.75
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Retention Time (min) Approximately 4.5

Data Presentation

Table 1: Linearity Data
Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.3
1001512.6
Table 2: System Suitability Results
ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 2000> 5000
%RSD of Peak Areas (n=6) ≤ 2.0%0.8%

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_reporting Reporting MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System StandardPrep Standard Solution Preparation Injection Inject Samples and Standards StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLC_System->Injection DataAcquisition Data Acquisition Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

method_development_logic cluster_initial Initial Conditions cluster_optimization Optimization cluster_evaluation Evaluation cluster_final Finalization InitialMethod Select Initial Column and Mobile Phase OptimizeMP Optimize Mobile Phase Composition InitialMethod->OptimizeMP OptimizepH Optimize Mobile Phase pH OptimizeMP->OptimizepH OptimizeFlow Optimize Flow Rate OptimizepH->OptimizeFlow CheckPeakShape Evaluate Peak Shape and Tailing OptimizeFlow->CheckPeakShape CheckResolution Evaluate Resolution CheckPeakShape->CheckResolution CheckRetention Evaluate Retention Time CheckResolution->CheckRetention CheckRetention->OptimizeMP Does Not Meet Criteria FinalMethod Finalize Method CheckRetention->FinalMethod Meets Criteria Validation Perform Method Validation FinalMethod->Validation

Caption: Logical workflow for the HPLC method development process.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is simple, rapid, and demonstrates excellent performance in terms of linearity, precision, and accuracy. It is suitable for routine quality control and research applications in the pharmaceutical industry.

References

Application Note: GC-MS Analysis of Substituted Picolinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Picolinic acid and its substituted derivatives are a class of compounds with significant biological activity, often investigated in pharmaceutical and clinical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of these molecules. However, due to their polarity and low volatility, direct GC-MS analysis is challenging. This application note provides a detailed protocol for the analysis of substituted picolinic acids using GC-MS, with a focus on sample preparation, derivatization, and instrument parameters.

Quantitative Data Summary

The following table summarizes representative concentrations of picolinic acid found in human biological fluids, as determined by GC-MS. This data is provided for illustrative purposes and may vary depending on the specific analytical method and patient population.

AnalyteMatrixConcentration (µmol/L)Sample GroupReference
Picolinic AcidPlasma0.299 ± 0.034Normal Control (n=22, pre-hydrolysis)[1]
Picolinic AcidPlasma1.33 ± 0.115Normal Control (n=22, post-hydrolysis)[1]
Picolinic AcidCSF0.017 ± 0.005No Brain Injury (n=10, pre-hydrolysis)[1]
Picolinic AcidCSF0.30 ± 0.06No Brain Injury (n=10, post-hydrolysis)[1]
Picolinic AcidCSF0.053 ± 0.03Brain Edema/Injury (n=6, pre-hydrolysis)[1]
Picolinic AcidCSF6.06 ± 1.5Brain Edema/Injury (n=6, post-hydrolysis)[1]

Experimental Protocols

A successful GC-MS analysis of substituted picolinic acids hinges on meticulous sample preparation and derivatization to ensure the analytes are suitable for gas chromatography.

1. Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the sample matrix and remove interfering substances. The choice of method will depend on the sample type (e.g., plasma, urine, tissue homogenate).

a. Liquid-Liquid Extraction (LLE) : This technique separates analytes based on their differential solubilities in two immiscible liquids.[2]

  • Protocol:

    • To 1 mL of the sample (e.g., plasma), add a suitable internal standard (e.g., a deuterium-labeled picolinic acid analog).[3][4]

    • Acidify the sample with an appropriate acid (e.g., HCl) to protonate the picolinic acids.

    • Add 3-5 mL of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the organic layer to a clean tube.

    • Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to improve recovery.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).

    • The dried extract is now ready for derivatization.

b. Solid-Phase Extraction (SPE) : SPE is a technique used to concentrate and purify analytes from a solution by passing it through a solid-phase sorbent.[2][5]

  • Protocol:

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or ion-exchange sorbent) according to the manufacturer's instructions.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering compounds.

    • Elute the picolinic acids with a suitable elution solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • The dried extract is now ready for derivatization.

2. Derivatization

Derivatization is a critical step to increase the volatility and thermal stability of picolinic acids for GC analysis.[2][6] Esterification is a common and effective method.

  • Protocol for Esterification (e.g., with Hexafluoroisopropanol): [4]

    • Reconstitute the dried extract from the sample preparation step in a suitable solvent (e.g., 100 µL of acetonitrile).

    • Add the derivatizing agent. For example, add 50 µL of hexafluoroisopropanol and 20 µL of a suitable catalyst (e.g., pyridine).

    • Seal the reaction vial tightly.

    • Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to allow the reaction to go to completion.

    • Cool the vial to room temperature.

    • The sample is now ready for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

The following are typical starting conditions for the GC-MS analysis. These may need to be optimized for specific substituted picolinic acids and the available instrumentation.

  • Gas Chromatograph (GC) Conditions:

    • Injection Port: Splitless mode, Temperature: 250°C

    • Carrier Gas: Helium, Constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • Column: A non-polar or medium-polarity capillary column is generally suitable (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI) for enhanced sensitivity with halogenated derivatives.[1][4]

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

    • Mass Range: 50-500 amu (in full scan mode)

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, CSF) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute Extract Evaporation->Reconstitution Dried Extract Add_Reagent Add Derivatizing Agent (e.g., HFIP) Reconstitution->Add_Reagent Reaction Heat to React Add_Reagent->Reaction Injection Inject into GC-MS Reaction->Injection Derivatized Sample Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for GC-MS analysis of substituted picolinic acids.

Signaling Pathway (Illustrative)

While a specific signaling pathway for all substituted picolinic acids is not universally defined, many are known to be involved in the kynurenine pathway of tryptophan metabolism. The following diagram illustrates a simplified representation of this pathway.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine Picolinic_Acid Picolinic Acid (Neuroprotective/Immunomodulatory) Anthranilic_Acid->Picolinic_Acid Quinolinic_Acid Quinolinic Acid (Excitotoxic) Three_Hydroxykynurenine->Quinolinic_Acid

Caption: Simplified Kynurenine Pathway showing picolinic acid synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Dimethylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,6-Dimethylpicolinic Acid. This guide is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental outcomes and improve the yield of this compound, primarily synthesized through the oxidation of 2,5-lutidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct synthetic route to this compound is the oxidation of the corresponding dimethylpyridine, 2,5-lutidine. This method targets the methyl group at the 2-position for conversion into a carboxylic acid.

Q2: Which oxidizing agents are typically used for the oxidation of lutidines?

A2: A variety of oxidizing agents can be employed for the oxidation of methylpyridines. Potassium permanganate (KMnO₄) is a common and powerful oxidizing agent used for converting methyl groups on pyridine rings to carboxylic acids. Other reagents, such as nitric acid or selenium dioxide (SeO₂), have also been used, although SeO₂ may primarily yield the corresponding aldehyde.

Q3: What are the main challenges in synthesizing this compound?

A3: Key challenges include achieving selective oxidation of only one methyl group, preventing over-oxidation and ring degradation, and separating the desired product from starting material, byproducts, and inorganic salts. Controlling reaction conditions such as temperature and stoichiometry is crucial for maximizing yield and purity.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These methods help in determining the consumption of the starting material (2,5-lutidine) and the formation of the product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the oxidation of 2,5-lutidine.

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Insufficient oxidizing agent. 2. Reaction temperature is too low. 3. Poor quality of the oxidizing agent.1. Increase the molar ratio of the oxidizing agent to 2,5-lutidine. 2. Gradually increase the reaction temperature while carefully monitoring the reaction. 3. Use a fresh, high-purity oxidizing agent.
Formation of Multiple Products (Low Selectivity) 1. Over-oxidation of the second methyl group. 2. Ring cleavage due to harsh reaction conditions.1. Use a milder oxidizing agent or reduce the amount of the strong oxidizing agent. 2. Maintain a lower reaction temperature and shorten the reaction time.
Product is Contaminated with Manganese Dioxide (when using KMnO₄) Incomplete removal of MnO₂ precipitate after reaction quenching.1. Ensure thorough filtration of the reaction mixture. Washing the filter cake with hot water can help dissolve any trapped product. 2. Consider adding a reducing agent like sodium bisulfite to dissolve the MnO₂.
Difficulty in Isolating the Product The product may be soluble in the aqueous reaction mixture.1. Acidify the reaction mixture to the isoelectric point of this compound to precipitate the product. 2. If the product remains soluble, perform multiple extractions with a suitable organic solvent.

Experimental Protocol: Oxidation of 2,5-Lutidine with Potassium Permanganate

This protocol is a general guideline for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

  • 2,5-Lutidine

  • Potassium Permanganate (KMnO₄)

  • Sulfuric Acid (concentrated)

  • Sodium Bisulfite

  • Hydrochloric Acid (concentrated)

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,5-lutidine and deionized water.

  • Slowly add a solution of potassium permanganate in deionized water to the flask while stirring.

  • Carefully add concentrated sulfuric acid dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and washings, and if necessary, add sodium bisulfite to decolorize the solution.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the crude product.

  • Filter the crude product and wash it with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., water/ethanol mixture) to obtain pure this compound.

Visualizing the Workflow and Troubleshooting

To aid in understanding the experimental process and potential troubleshooting steps, the following diagrams are provided.

experimental_workflow start Start: 2,5-Lutidine reaction Oxidation with KMnO4 start->reaction monitoring Monitor with TLC/GC reaction->monitoring monitoring->reaction Incomplete? workup Quench and Filter MnO2 monitoring->workup Complete acidification Acidify to Precipitate workup->acidification purification Recrystallization acidification->purification end End: Pure this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of Product check_conversion Check Conversion of Starting Material start->check_conversion check_workup Review Workup & Isolation start->check_workup sub_conversion Low Conversion check_conversion->sub_conversion sub_workup Product Loss During Isolation check_workup->sub_workup solution_conversion1 Increase Oxidant sub_conversion->solution_conversion1 solution_conversion2 Increase Temperature sub_conversion->solution_conversion2 solution_workup1 Optimize pH for Precipitation sub_workup->solution_workup1 solution_workup2 Solvent Extraction sub_workup->solution_workup2

Caption: Troubleshooting guide for low yield in this compound synthesis.

Overcoming challenges in the purification of 3,6-Dimethylpicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3,6-Dimethylpicolinic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The guidance provided below is based on established principles of organic chemistry and data available for structurally related compounds such as picolinic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions. Based on typical synthetic routes for picolinic acid derivatives, such as the oxidation of lutidines, potential impurities include:

  • Unreacted 3,6-Lutidine: The starting material for the oxidation reaction.

  • Over-oxidation products: Such as pyridine-dicarboxylic acids.

  • Isomeric impurities: If the starting materials are not pure.

  • Residual solvents: From the reaction or extraction steps.

  • Inorganic salts: From reagents used in the synthesis and workup.

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: Several analytical methods can be employed to determine the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities. A reversed-phase C18 column is often a good starting point.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.

Troubleshooting Guides

Recrystallization Issues

Q: My this compound is not crystallizing from solution. What should I do?

A: This is a common issue that can be addressed by several techniques:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.

    • Seed Crystals: If you have a small amount of pure product, add a single crystal to the supersaturated solution.

    • Cooling: Slowly cool the solution to room temperature and then in an ice bath to decrease solubility.

  • Solvent System Optimization:

    • The chosen solvent may be too good at dissolving your compound. Try a solvent in which the compound is less soluble.

    • Consider a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heat to redissolve and then cool slowly. Common solvent pairs for polar compounds include ethanol/water or dichloromethane/hexane.[3][4]

Q: An oil has formed instead of crystals during recrystallization. How can I fix this?

A: Oiling out occurs when the solute comes out of solution above its melting point. Here are some solutions:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. Allow it to cool much more slowly. A larger volume of solvent may be needed.

  • Change Solvent: Use a lower boiling point solvent or a solvent pair that is less effective at dissolving the compound.

  • Lower the Concentration: The solution may be too concentrated. Add more of the "good" solvent, heat to dissolve, and then proceed with slow cooling.

Chromatography Issues

Q: I am seeing poor separation of my this compound from impurities during column chromatography. What can I do to improve this?

A: Poor separation can be due to several factors related to your column and mobile phase.

  • Optimize the Mobile Phase:

    • If using normal-phase chromatography (e.g., silica gel), your eluent may be too polar. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[5]

    • For reversed-phase chromatography, the opposite is true; you may need to adjust the ratio of your aqueous and organic phases.

  • Column Packing: Ensure your column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band.

Data Presentation

Table 1: Solubility of Picolinic Acid in Various Solvents at Different Temperatures. (Note: This data is for the parent compound, picolinic acid, and should be used as a guideline for selecting solvents for this compound.)

SolventTemperature (°C)Solubility (g/kg of solvent)
Water20~862
Ethanol20~57
Acetonitrile20~17

Data extrapolated from solubility studies on picolinic acid.[6]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Based on solubility tests, choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not at room temperature.[3][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Normal-Phase Column Chromatography

Objective: To separate this compound from less polar or more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a gradient of hexane and ethyl acetate)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly, draining the excess solvent.[5]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent. Collect fractions in separate tubes.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[5]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude this compound recrystallization Recrystallization start->recrystallization hplc HPLC recrystallization->hplc chromatography Column Chromatography nmr NMR chromatography->nmr hplc->chromatography Further Purification Needed end Pure Product hplc->end Purity Confirmed ms MS nmr->ms ms->end

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_solutions_recrys Solutions cluster_solutions_chrom Solutions start Purification Problem no_crystals No Crystals Forming start->no_crystals oiling_out Oiling Out start->oiling_out poor_separation Poor Separation start->poor_separation induce_cryst Induce Crystallization (Scratch, Seed, Cool) no_crystals->induce_cryst optimize_solvent Optimize Solvent System no_crystals->optimize_solvent oiling_out->optimize_solvent slow_cool Re-dissolve & Cool Slowly oiling_out->slow_cool optimize_eluent Optimize Mobile Phase poor_separation->optimize_eluent repack_column Check Column Packing poor_separation->repack_column

Caption: Troubleshooting decision tree for common purification challenges.

References

Identification and removal of impurities in 3,6-Dimethylpicolinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-Dimethylpicolinic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and straightforward method for the synthesis of this compound is the oxidation of 2,5-lutidine (2,5-dimethylpyridine). This selective oxidation of one of the methyl groups to a carboxylic acid can be achieved using various oxidizing agents. A typical laboratory-scale synthesis involves the use of potassium permanganate (KMnO₄) in an aqueous solution.

Q2: What are the most likely impurities in the synthesis of this compound via oxidation of 2,5-lutidine?

The impurity profile can vary depending on the purity of the starting materials and the reaction conditions. However, the most common impurities include:

  • Unreacted Starting Material: Residual 2,5-lutidine.

  • Isomeric Starting Materials: Contamination of the 2,5-lutidine starting material with other lutidine isomers (e.g., 2,4-lutidine, 2,6-lutidine) can lead to the formation of isomeric dimethylpicolinic acids.[1][2][3]

  • Partially Oxidized Intermediates: Incomplete oxidation can result in the presence of 3,6-dimethyl-2-pyridinemethanol.

  • Over-oxidation Products: While less common under controlled conditions, over-oxidation could potentially lead to the formation of pyridine-2,6-dicarboxylic acid if the second methyl group is also oxidized.

  • Inorganic Salts: Residual salts from the workup, such as manganese dioxide (from KMnO₄) or potassium salts.[4]

Q3: How can I identify the impurities in my sample of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for impurity identification:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main product and its organic impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an acidic modifier like formic or phosphoric acid) is typically effective for separating picolinic acid derivatives.[5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities, such as unreacted 2,5-lutidine. Derivatization of the carboxylic acid to a more volatile ester may be necessary for the analysis of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of isolated impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can provide accurate mass data to help determine the elemental composition of unknown impurities.

Troubleshooting Guides

Problem 1: My final product is contaminated with unreacted 2,5-lutidine.

  • Cause: Insufficient amount of oxidizing agent, incomplete reaction, or too short of a reaction time.

  • Solution:

    • Reaction Optimization: Ensure at least a stoichiometric amount of the oxidizing agent is used. It may be beneficial to use a slight excess. Monitor the reaction progress using TLC or HPLC to ensure the complete consumption of the starting material.

    • Purification: Unreacted 2,5-lutidine, being a basic compound, can be effectively removed by acid-base extraction. Dissolve the crude product in a suitable organic solvent and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2,5-lutidine will be protonated and move to the aqueous phase, while the this compound remains in the organic layer. Be sure to back-extract the aqueous layer with fresh organic solvent to recover any product that may have partitioned.

Problem 2: The purity of my product is low, and I suspect the presence of isomeric impurities.

  • Cause: The 2,5-lutidine starting material may be contaminated with other lutidine isomers.

  • Solution:

    • Starting Material Purity Check: Before starting the synthesis, analyze the purity of the 2,5-lutidine using GC-MS or NMR. If significant isomeric impurities are present, purify the starting material by fractional distillation.

    • Purification of the Final Product: Isomeric picolinic acids can be challenging to separate.

      • Recrystallization: Carefully select a solvent or solvent system for recrystallization. Multiple recrystallizations may be necessary.

      • Preparative Chromatography: If recrystallization is ineffective, preparative HPLC or column chromatography on silica gel may be required for separation.

Problem 3: My product is off-color, possibly due to residual manganese dioxide.

  • Cause: Incomplete removal of manganese dioxide (MnO₂), a byproduct of potassium permanganate oxidation.

  • Solution:

    • Filtration: After the reaction is complete, it is crucial to thoroughly filter the reaction mixture to remove the precipitated MnO₂. Using a filter aid like Celite can improve the filtration efficiency.

    • Reductive Workup: If filtration is insufficient, a reductive workup can be employed. After the reaction, add a small amount of a reducing agent like sodium bisulfite (NaHSO₃) to the reaction mixture until the brown MnO₂ dissolves, forming soluble Mn²⁺ salts, which can then be removed during the aqueous workup.

Quantitative Data

The following table presents hypothetical data for the purity analysis of a crude sample of this compound before and after a standard purification protocol involving acid-base extraction and recrystallization.

CompoundRetention Time (min)Crude Sample Area (%)Purified Sample Area (%)
2,5-Lutidine3.58.2< 0.1
Isomeric Dimethylpicolinic Acid5.82.11.5
This compound 6.2 88.5 98.4
Other ImpuritiesVarious1.20.1

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol describes a general method for the purity analysis of this compound using reversed-phase HPLC.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the purification of crude this compound.

  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. Ethanol, water, or a mixture of the two are often good starting points for picolinic acids. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude this compound to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification 2,5-Lutidine 2,5-Lutidine Reaction Oxidation Reaction 2,5-Lutidine->Reaction Oxidizing_Agent Oxidizing Agent (e.g., KMnO4) Oxidizing_Agent->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Filtration Filtration (Remove MnO2) Crude_Mixture->Filtration Extraction Acid-Base Extraction Filtration->Extraction Recrystallization Recrystallization Extraction->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product Impurity_Formation Lutidine_Isomer Isomeric Lutidine (e.g., 2,4-Lutidine) Oxidation Oxidation Lutidine_Isomer->Oxidation Contaminant 2,5-Lutidine 2,5-Lutidine (Starting Material) 2,5-Lutidine->Oxidation Incomplete_Oxidation Incomplete Oxidation 2,5-Lutidine->Incomplete_Oxidation Isomeric_Acid Isomeric Dimethylpicolinic Acid Oxidation->Isomeric_Acid Target_Product This compound Oxidation->Target_Product Unreacted_SM Unreacted 2,5-Lutidine Incomplete_Oxidation->Unreacted_SM Purification_Decision_Tree Crude_Product Crude Product Analysis (HPLC/TLC) Basic_Impurity Basic Impurity Present? (e.g., 2,5-Lutidine) Crude_Product->Basic_Impurity Acid_Base_Extraction Perform Acid-Base Extraction Basic_Impurity->Acid_Base_Extraction Yes Recrystallize Recrystallize Basic_Impurity->Recrystallize No Acid_Base_Extraction->Recrystallize Recrystallization_Check Purity > 98%? Final_Product Pure Product Recrystallization_Check->Final_Product Yes Column_Chromatography Consider Column Chromatography Recrystallization_Check->Column_Chromatography No Recrystallize->Recrystallization_Check

References

Understanding the stability and degradation of 3,6-Dimethylpicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,6-Dimethylpicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several common laboratory factors. These include temperature, light exposure, pH, and the presence of oxidizing agents.[1][2] Elevated temperatures can accelerate degradation, while exposure to UV light may induce photochemical reactions.[1][2] The pH of the solution is also critical, as extreme pH values can potentially catalyze hydrolysis or other degradation pathways.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related pyridine derivatives, two primary degradation routes can be anticipated:

  • Oxidation of the Methyl Groups: The methyl groups on the pyridine ring are susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acids (pyridine-2,3,6-tricarboxylic acid) or intermediate aldehydes and alcohols.[3][4][5] This process can be accelerated by the presence of oxidizing agents and elevated temperatures.

  • Decarboxylation: Picolinic acids and their derivatives can undergo decarboxylation, particularly at high temperatures, resulting in the loss of the carboxylic acid group as carbon dioxide to form 2,5-lutidine.[6][7][8]

A hypothetical degradation pathway is illustrated in the diagram below.

Q3: How can I detect and quantify the degradation of this compound?

A3: The most common and effective method for monitoring the stability of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10][11][12][13] A stability-indicating HPLC method can separate the intact parent compound from its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the chemical structure of unknown degradation products.[14][15][16][17][18]

Q4: What are the expected impurities that might be present in a sample of this compound?

A4: Impurities in a sample of this compound would largely depend on the synthetic route used for its preparation. Potential impurities could include starting materials, reagents from the synthesis, or byproducts from side reactions. For instance, if the synthesis involves the oxidation of 2,5-lutidine, residual starting material could be a potential impurity.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptoms:

  • Appearance of new peaks in the HPLC chromatogram of a stability sample.

  • A decrease in the peak area of the this compound peak over time.

  • Changes in the physical appearance of the sample (e.g., color change).

Troubleshooting_HPLC cluster_symptoms Symptoms cluster_causes Potential Causes cluster_actions Recommended Actions Symptom1 New peaks in HPLC Cause1 Degradation (Oxidation/Decarboxylation) Symptom1->Cause1 Cause2 Contamination Symptom1->Cause2 Cause3 Impurity from synthesis Symptom1->Cause3 Symptom2 Decreased parent peak Symptom2->Cause1 Symptom3 Physical change Symptom3->Cause1 Action1 Review storage conditions (Temp, Light, pH) Cause1->Action1 Action3 Characterize new peaks (LC-MS, NMR) Cause1->Action3 Action2 Analyze blank/control Cause2->Action2 Action4 Review synthesis route Cause3->Action4

Troubleshooting HPLC Issues

Potential Root Cause Recommended Action
Sample Degradation Review the storage conditions of your sample. Ensure it is protected from light, stored at the recommended temperature, and that the pH of the solution is appropriate.[1][2] If degradation is suspected, proceed to characterize the new peaks using techniques like LC-MS or NMR to identify the degradation products.
Contamination Analyze a blank (solvent) and a control sample (freshly prepared solution) to rule out contamination from the solvent, glassware, or HPLC system.
Pre-existing Impurity If the new peak is present in the initial time point (T=0) sample, it is likely an impurity from the synthesis. Review the certificate of analysis or perform characterization to identify the impurity.
Issue 2: Poor Reproducibility of Results

Symptoms:

  • Significant variation in the peak area or retention time of this compound between injections.

  • Inconsistent stability data across replicate experiments.

Potential Root Cause Recommended Action
HPLC Method Variability Ensure the HPLC method is robust. Check for proper equilibration of the column, consistent mobile phase preparation, and stable column temperature. A system suitability test before each run is recommended.
Inconsistent Sample Preparation Standardize the sample preparation procedure. Ensure accurate weighing, complete dissolution of the compound, and consistent dilution steps.
Sample Adsorption Some pyridine compounds can adsorb to glass or plastic surfaces. Consider using silanized glassware or polypropylene vials if adsorption is suspected.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol provides a general method for monitoring the stability of this compound. Method optimization and validation are required for specific applications.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[9][10][11]

2. Mobile Phase Preparation:

  • A common mobile phase for picolinic acid derivatives consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).[19]

  • Example Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • The gradient or isocratic conditions should be optimized to achieve good separation between the parent peak and any potential degradation products.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: Monitor at a wavelength where this compound has significant absorbance (e.g., around 265 nm, but should be confirmed by UV scan).

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent).

  • For stability studies, subject the solution to stress conditions (e.g., heat, acid, base, oxidation, light) for a defined period.

  • At each time point, withdraw an aliquot, dilute to an appropriate concentration with the mobile phase, and inject into the HPLC.

5. Data Analysis:

  • Monitor for the appearance of new peaks and a decrease in the area of the this compound peak.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial time point.

Visualizations

Degradation_Pathway

Hypothetical Degradation Pathway

Experimental_Workflow

Experimental Workflow for Stability Assessment

References

Technical Support Center: Optimizing Reaction Conditions for 3,6-Dimethylpicolinic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to streamline the synthesis and optimization of 3,6-dimethylpicolinic acid metal complexes.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting molar ratio of this compound to the metal salt?

A1: A common starting point for the synthesis of picolinic acid-type complexes is a ligand-to-metal molar ratio of 2:1 or 3:1.[1] The optimal ratio can vary depending on the metal ion and the desired coordination number of the final complex. It is recommended to screen a range of ratios to determine the ideal condition for your specific system.

Q2: Which solvents are most suitable for the synthesis of these complexes?

A2: Protic solvents like ethanol and methanol are frequently used for the synthesis of picolinic acid metal complexes, often with heating under reflux.[2] Water can also be a suitable solvent, particularly for water-soluble metal salts.[1] The choice of solvent can significantly influence the composition and dimensionality of the resulting complex.[1] For instance, in some picolinic acid systems, aqueous solutions have yielded polymeric complexes, while alcoholic solutions produced mononuclear complexes.[1]

Q3: What is the role of pH in the formation of this compound metal complexes?

A3: The pH of the reaction mixture is a critical parameter as it affects the deprotonation of the carboxylic acid group of the this compound, which is essential for coordination to the metal ion. The formation of metal-picolinate complexes is highly pH-dependent, with complexation often favored at neutral or slightly basic pH values.[3] Adjusting the pH can be used to induce precipitation of the complex from the reaction mixture.[1] It is advisable to monitor and control the pH throughout the reaction.

Q4: How can I purify the synthesized this compound metal complexes?

A4: Purification can typically be achieved by recrystallization from a suitable solvent. The choice of solvent will depend on the solubility of the complex. Washing the isolated solid with a solvent in which the complex is insoluble but impurities are soluble, such as diethyl ether, can also be an effective purification step to remove excess unreacted ligand.

Q5: What are the common techniques for characterizing the formed complexes?

A5: Standard characterization techniques include:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the carboxylate and pyridine groups.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and geometry of the complex in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the complex in solution.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and determine the presence of coordinated or lattice solvent molecules.[4]

  • Single-Crystal X-ray Diffraction: To definitively determine the solid-state structure of the complex.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the complex 1. Incorrect reaction pH. 2. Inappropriate solvent. 3. Unfavorable reaction temperature or time. 4. Incorrect ligand-to-metal ratio.1. Optimize the pH of the reaction mixture. The carboxylate group needs to be deprotonated to coordinate effectively.[3] 2. Screen different solvents (e.g., ethanol, methanol, water, or mixtures thereof). The solvent can affect both solubility and the structure of the product.[1] 3. Vary the reaction temperature (e.g., room temperature to reflux) and reaction time. Some complex formations require heating for several hours. 4. Experiment with different ligand-to-metal molar ratios (e.g., 1:1, 2:1, 3:1).
Formation of an insoluble oil instead of a crystalline solid 1. The complex may be amorphous or have a low melting point. 2. Presence of impurities.1. Try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution. 2. Attempt to dissolve the oil in a small amount of a suitable solvent and then precipitate the complex by adding a solvent in which it is insoluble.
The isolated product is a mixture of compounds 1. Incomplete reaction. 2. Formation of multiple complex species (e.g., different coordination numbers or isomers).1. Increase the reaction time or temperature to drive the reaction to completion. 2. Utilize chromatographic techniques (e.g., column chromatography) for separation. Alternatively, fractional crystallization may be effective if the solubilities of the different species are sufficiently different.
Difficulty in growing single crystals for X-ray diffraction 1. The compound may have low crystallinity. 2. Rapid precipitation.1. Use slow evaporation of a dilute solution of the complex. 2. Employ solvent diffusion techniques (e.g., layering a solution of the complex with a solvent in which it is less soluble). 3. Vapor diffusion can also be attempted by placing a vial with the complex solution inside a sealed container with a more volatile solvent in which the complex is insoluble.

Experimental Protocols

General Synthesis of a this compound Metal(II) Complex

This protocol is a generalized procedure based on common methods for synthesizing picolinic acid metal complexes and should be optimized for specific metal ions.

Materials:

  • This compound

  • A metal(II) salt (e.g., chloride, acetate, or nitrate hydrate)

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Base solution (e.g., 0.1 M NaOH) for pH adjustment

Procedure:

  • Dissolve this compound (2 mmol) in 20 mL of ethanol in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of deionized water or ethanol.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • Adjust the pH of the reaction mixture to approximately 6-7 by the dropwise addition of a dilute base solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction for the formation of a precipitate.

  • After reflux, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate is present, reduce the solvent volume by rotary evaporation and cool the solution in an ice bath to induce crystallization.

  • Wash the collected solid with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials.

  • Dry the purified complex in a desiccator under vacuum.

Data Presentation

Table 1: Optimization of Reaction Parameters (Hypothetical Data)

Entry Metal Salt Ligand:Metal Ratio Solvent Temperature (°C) Reaction Time (h) Yield (%)
1CuCl₂·2H₂O2:1EthanolReflux675
2CuCl₂·2H₂O3:1EthanolReflux682
3CuCl₂·2H₂O2:1MethanolReflux672
4CuCl₂·2H₂O2:1Water80465
5Ni(OAc)₂·4H₂O2:1EthanolReflux868
6Ni(OAc)₂·4H₂O3:1EthanolReflux878
7Zn(NO₃)₂·6H₂O2:1Ethanol/Water (1:1)70585

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_characterization Characterization A Dissolve Ligand (this compound) in Solvent C Mix Ligand and Metal Salt Solutions A->C B Dissolve Metal Salt in Solvent B->C D Adjust pH C->D E Heat under Reflux (4-6 hours) D->E F Cool to Room Temperature E->F G Filter Precipitate F->G H Wash with Cold Solvent G->H I Dry under Vacuum H->I J FTIR I->J K UV-Vis I->K L NMR I->L M TGA I->M

Caption: General experimental workflow for the synthesis and characterization of this compound metal complexes.

Troubleshooting_Logic Start Low/No Product Yield Q1 Is the pH of the reaction mixture optimal? Start->Q1 S1 Adjust pH to 6-7 Q1->S1 No Q2 Is the solvent appropriate? Q1->Q2 Yes A1_Yes Yes A1_No No S1->Q2 S2 Screen alternative solvents (e.g., Methanol, Water) Q2->S2 No Q3 Are the reaction time and temperature sufficient? Q2->Q3 Yes A2_Yes Yes A2_No No S2->Q3 S3 Increase reaction time and/or temperature Q3->S3 No Q4 Is the Ligand:Metal ratio optimized? Q3->Q4 Yes A3_Yes Yes A3_No No S3->Q4 S4 Vary the molar ratio (e.g., 1:1, 3:1) Q4->S4 No End Re-evaluate Experiment Q4->End Yes A4_Yes Yes A4_No No S4->End

Caption: A logical troubleshooting guide for addressing low product yield in complex synthesis.

References

Troubleshooting peak assignments in the NMR spectrum of 3,6-Dimethylpicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NMR Spectroscopy of 3,6-Dimethylpicolinic Acid

Welcome to the technical support center for troubleshooting NMR peak assignments of this compound. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during NMR analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing overlapping signals in the aromatic region of the ¹H NMR spectrum of my this compound sample. How can I resolve them?

A1: Signal overlap in the aromatic region is a common challenge. Here are several strategies to resolve overlapping signals:

  • Change the NMR Solvent: The chemical shift of protons can be influenced by the solvent. Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the ring protons, potentially resolving the overlap. Aromatic solvents like benzene-d₆ often induce significant shifts due to the anisotropic effect, which can simplify complex multiplets.[1]

  • Increase Spectrometer Field Strength: If available, re-acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of the signals, often resolving the overlap.

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are J-coupled (typically through 2-4 bonds). It can help identify which protons are adjacent on the pyridine ring, even if their signals overlap in the 1D spectrum.

    • TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system, which can be useful for identifying all protons belonging to the pyridine ring.

    • 1D-NOESY (Nuclear Overhauser Effect Spectroscopy): Irradiating a specific proton, such as one of the methyl groups, and observing which aromatic protons show an NOE can help in assigning signals that are close in space.

Q2: The chemical shifts of my aromatic protons in the ¹H NMR spectrum of this compound do not match the expected values. What could be the reason?

A2: Discrepancies in chemical shifts can arise from several factors:

  • Solvent Effects: As mentioned previously, the choice of deuterated solvent can significantly impact chemical shifts. Ensure you are comparing your spectrum to literature or predicted values obtained in the same solvent.

  • pH of the Solution: The protonation state of the carboxylic acid and the pyridine nitrogen can alter the electron density of the aromatic ring, thereby affecting the chemical shifts of the ring protons. Small amounts of acid or base impurities can change the pH.

  • Concentration: Sample concentration can sometimes influence chemical shifts, especially for protons involved in intermolecular interactions like hydrogen bonding.

  • Temperature: Temperature can affect conformational equilibria and intermolecular interactions, leading to changes in chemical shifts.

Q3: I am unsure about the assignment of the quaternary carbons in the ¹³C NMR spectrum of this compound. How can I confirm their assignments?

A3: Assigning quaternary carbons can be challenging due to the absence of directly attached protons. The following 2D NMR experiment is invaluable for this purpose:

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. By observing correlations from the well-assigned methyl protons and aromatic protons to the quaternary carbons, you can definitively assign their chemical shifts. For example, the protons of the methyl group at position 3 should show a correlation to the C3 and likely the C2 and C4 carbons.

Q4: My NMR spectrum shows more peaks than expected for this compound. What could be the source of these extra signals?

A4: The presence of unexpected peaks usually indicates impurities in your sample. Common sources of impurities include:

  • Residual Solvents: Signals from solvents used during synthesis or purification (e.g., ethyl acetate, hexane, methanol) are frequently observed.

  • Starting Materials or Byproducts: Incomplete reactions or side reactions during the synthesis can lead to the presence of starting materials (e.g., 3,5-lutidine) or isomeric byproducts.

  • Water: A broad peak due to water is often present in the spectrum. Its chemical shift can vary depending on the solvent and temperature.

To identify these impurities, you can consult tables of common NMR solvent impurities. If you suspect starting materials or byproducts, comparing your spectrum with the known spectra of these compounds can help in their identification.

Data Presentation

The following table summarizes the estimated ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. These values are based on data for structurally similar compounds and may vary depending on the experimental conditions.

¹H NMR Data (Estimated)
Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H4~7.8 - 8.0d~8.0
H5~7.3 - 7.5d~8.0
3-CH₃~2.5 - 2.7s-
6-CH₃~2.6 - 2.8s-
COOH~10.0 - 13.0br s-
¹³C NMR Data (Estimated)
Carbon Chemical Shift (ppm)
C2~165 - 168
C3~148 - 150
C4~137 - 139
C5~124 - 126
C6~158 - 160
3-CH₃~18 - 20
6-CH₃~22 - 24
COOH~170 - 173

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution and symmetrical peak shapes.

  • Acquisition:

    • Use a standard proton pulse program.

    • Set the spectral width to cover a range of -1 to 15 ppm.

    • Acquire a sufficient number of scans (typically 8 to 64) to obtain a good signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds.

  • Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals.

Protocol 2: Standard 2D HMBC Experiment

  • Sample Preparation: Prepare a slightly more concentrated sample than for ¹H NMR (15-20 mg in 0.6 mL of solvent).

  • Instrument Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock and shim the sample as for a ¹H experiment.

  • Acquisition:

    • Use a standard gradient-enhanced HMBC pulse sequence.

    • Set the ¹H spectral width as in the ¹H experiment.

    • Set the ¹³C spectral width to cover the expected range (e.g., 0-180 ppm).

    • Set the number of increments in the indirect dimension (F1) to 256-512.

    • The number of scans per increment should be a multiple of 8 or 16.

    • Set the long-range coupling constant for magnetization transfer to approximately 8 Hz.

  • Processing:

    • Apply a suitable window function (e.g., sine-bell) in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase and reference the spectrum.

Mandatory Visualizations

troubleshooting_workflow start Start: Ambiguous Peak Assignment check_impurities Check for Impurities (Solvent, Starting Materials) start->check_impurities Initial Check change_solvent Acquire Spectrum in a Different Solvent check_impurities->change_solvent If peaks are not impurities higher_field Use Higher Field Spectrometer change_solvent->higher_field If overlap persists run_2d_nmr Perform 2D NMR (COSY, HSQC, HMBC) higher_field->run_2d_nmr If ambiguity remains cosy COSY: Identify H-H Couplings run_2d_nmr->cosy hsqc HSQC: Correlate Protons to Carbons run_2d_nmr->hsqc hmbc HMBC: Identify Long-Range H-C Correlations run_2d_nmr->hmbc reassign_peaks Re-evaluate Peak Assignments cosy->reassign_peaks hsqc->reassign_peaks hmbc->reassign_peaks end End: Unambiguous Assignment reassign_peaks->end

Troubleshooting workflow for NMR peak assignment.

logical_relationships problem Ambiguous Spectrum data_quality Data Quality problem->data_quality sample_purity Sample Purity problem->sample_purity spectral_parameters Spectral Parameters problem->spectral_parameters resolution Resolution data_quality->resolution impurities Impurities sample_purity->impurities solvent Solvent Choice spectral_parameters->solvent field_strength Field Strength resolution->field_strength _2d_nmr 2D NMR resolution->_2d_nmr assignment Peak Assignment impurities->assignment solvent->assignment field_strength->assignment _2d_nmr->assignment

Logical relationships in troubleshooting NMR spectra.

References

Best practices for the long-term storage of 3,6-Dimethylpicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for the long-term storage of 3,6-Dimethylpicolinic acid, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

Q2: What type of container is recommended for storing this compound?

For picolinic acid and its derivatives, polyethylene or polypropylene containers are recommended.[3] Ensure the container is clearly labeled and free from leaks.[3]

Q3: Is this compound sensitive to light?

Although specific data is unavailable for this compound, many organic molecules are sensitive to light. To minimize potential degradation, it is best practice to store it in an opaque or amber-colored container to protect it from light.[4]

Q4: At what temperature should I store this compound?

Store the compound in a cool place.[1][5] While a specific temperature range is not provided in the available literature, refrigeration (2-8 °C) is a common practice for the long-term storage of many chemical compounds to minimize degradation. For shorter periods, storage at room temperature in a dry location may be acceptable.

Q5: What are the potential signs of degradation of this compound?

Visual signs of degradation can include a change in color, caking of the powder, or the appearance of an unusual odor. For a definitive assessment of purity, analytical methods such as HPLC, GC-MS, or NMR should be employed to identify and quantify any impurities or degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results (e.g., low yield, unexpected side products) Compound degradation due to improper storage.1. Verify the purity of the this compound using an appropriate analytical technique (e.g., HPLC, NMR). 2. If degradation is confirmed, use a fresh batch of the compound. 3. Review storage conditions to ensure they align with best practices (cool, dry, dark, tightly sealed).
Change in physical appearance of the compound (e.g., color change, clumping) Absorption of moisture or chemical degradation.1. Do not use the compound if a significant change in appearance is observed. 2. Assess the purity of the material analytically. 3. Discard the material if significant degradation is detected and obtain a fresh supply. Ensure future storage is in a desiccated and tightly sealed container.
Inconsistent results between different batches of the compound Variation in purity or degradation of older batches.1. Always record the batch number and date of receipt for all reagents. 2. Perform a purity check on each new batch before use. 3. Re-evaluate the purity of older batches before use in critical experiments.

Recommended Storage Conditions Summary

Parameter Recommendation Rationale
Temperature Cool (Recommended: 2-8 °C for long-term)To minimize the rate of potential chemical degradation.
Humidity Dry (Store with a desiccant if necessary)To prevent hydrolysis and moisture absorption.[6]
Light In the dark (Use amber or opaque containers)To prevent photodegradation.[4]
Atmosphere Tightly sealed containerTo prevent oxidation and contamination.[1][3]
Container Material Polyethylene or polypropyleneTo ensure compatibility and prevent leaching.[3]

Experimental Protocols

Protocol: Assessing the Purity of Stored this compound via High-Performance Liquid Chromatography (HPLC)

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of a high-purity reference standard of this compound.

    • Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile/water mixture) in a 10 mL volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Dilute to the mark with the solvent.

    • Prepare a series of dilutions to create a calibration curve.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 10 mg of the stored this compound sample.

    • Dissolve and dilute the sample in the same manner as the standard solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 265 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solution.

    • Compare the retention time of the main peak in the sample to the standard.

    • Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area of all components in the chromatogram. The presence of significant additional peaks may indicate degradation.

Visualizations

TroubleshootingWorkflow start Unexpected Experimental Results check_purity Assess Purity of this compound (e.g., HPLC, NMR) start->check_purity is_pure Is Compound Pure? check_purity->is_pure review_protocol Review Experimental Protocol and Other Reagents is_pure->review_protocol Yes use_fresh Use Fresh Batch of Compound is_pure->use_fresh No end_good Proceed with Experiment review_protocol->end_good review_storage Review Storage Conditions (Temp, Light, Moisture) use_fresh->review_storage end_bad Re-evaluate Experiment review_storage->end_bad

Caption: Troubleshooting workflow for unexpected experimental results.

StorageDecisionMaking start Received this compound storage_duration Intended Storage Duration? start->storage_duration short_term Short-Term (< 1 month) storage_duration->short_term Short long_term Long-Term (> 1 month) storage_duration->long_term Long store_rt Store at Room Temperature in a Cool, Dry, Dark Place short_term->store_rt store_fridge Store at 2-8 °C in a Dry, Dark Place long_term->store_fridge container_check Use Tightly Sealed, Opaque/Amber Container (e.g., Polypropylene) store_rt->container_check store_fridge->container_check end_storage Compound Stored container_check->end_storage

Caption: Decision-making process for storing this compound.

References

Strategies for scaling up the laboratory synthesis of 3,6-Dimethylpicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the laboratory synthesis and scale-up of 3,6-Dimethylpicolinic Acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and readily available starting material is 2,6-lutidine (also known as 2,6-dimethylpyridine). The primary synthetic challenge lies in the selective oxidation of one of the two methyl groups to a carboxylic acid.

Q2: What are the primary methods for the selective oxidation of 2,6-lutidine to this compound?

Several methods can be employed for the selective oxidation of a methyl group on the pyridine ring. Two promising approaches for laboratory scale and potential scale-up are:

  • Permanganate Oxidation: A classical and cost-effective method utilizing potassium permanganate (KMnO₄) as the oxidant. Careful control of stoichiometry and reaction conditions is crucial to prevent over-oxidation to pyridine-2,6-dicarboxylic acid.

  • Nitric Acid Oxidation: This method involves heating 2,6-lutidine with nitric acid under pressure. It is effective but requires specialized equipment to handle the corrosive nature of the reagent and the elevated pressures.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to separate the starting material (2,6-lutidine), the desired product (this compound), and the di-acid byproduct. The product and di-acid, being carboxylic acids, will have lower Rf values than the starting material.

  • HPLC: A reverse-phase column with a buffered aqueous-organic mobile phase can provide quantitative analysis of the reaction mixture over time.

Q4: What are the critical parameters to control during scale-up?

When scaling up the synthesis, the following parameters are critical:

  • Temperature Control: The oxidation reactions are exothermic. Efficient heat dissipation is crucial to prevent runaway reactions and ensure selectivity.

  • Reagent Addition Rate: Slow and controlled addition of the oxidizing agent is necessary to maintain the desired reaction temperature and minimize the formation of byproducts.

  • Mixing: Adequate agitation is essential to ensure homogenous reaction conditions, especially in larger reaction volumes.

  • Work-up and Product Isolation: The isolation procedure, particularly the pH adjustment for precipitation, needs to be optimized for larger batches to ensure good recovery and purity.

Troubleshooting Guides

Problem 1: Low Conversion of 2,6-Lutidine
Possible Cause Suggested Solution
Insufficient amount of oxidizing agent.Ensure the molar ratio of the oxidizing agent to 2,6-lutidine is correct as per the protocol.
Reaction temperature is too low.Gradually increase the reaction temperature within the recommended range, monitoring for any increase in byproduct formation.
Inadequate reaction time.Extend the reaction time and monitor the consumption of the starting material by TLC or HPLC.
Poor quality of reagents.Use freshly sourced and properly stored reagents. The purity of the starting 2,6-lutidine is also important.
Problem 2: Formation of Significant Amounts of Pyridine-2,6-dicarboxylic Acid (Over-oxidation)
Possible Cause Suggested Solution
Excess of oxidizing agent.Reduce the molar equivalents of the oxidizing agent. A sub-stoichiometric amount might be necessary to favor mono-oxidation.
Reaction temperature is too high.Maintain the reaction temperature at the lower end of the recommended range. Ensure efficient cooling.
Rapid addition of the oxidizing agent.Add the oxidizing agent portion-wise or via a syringe pump over a longer period to control the exotherm.
Problem 3: Difficulty in Isolating the Product
Possible Cause Suggested Solution
Incorrect pH for precipitation.Carefully adjust the pH of the aqueous solution to the isoelectric point of this compound (typically around pH 3-4) to induce precipitation.
Product is too soluble in the work-up solvent.If precipitation is incomplete, extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) after pH adjustment.
Presence of impurities preventing crystallization.Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Experimental Protocols

Method 1: Permanganate Oxidation of 2,6-Lutidine

Diagram of the Experimental Workflow:

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation A Charge reactor with 2,6-lutidine and water C Heat reaction mixture to 70-80°C A->C B Prepare aqueous KMnO4 solution D Slowly add KMnO4 solution B->D C->D E Monitor reaction by TLC/HPLC D->E Maintain temperature F Quench reaction with ethanol E->F G Filter off MnO2 F->G H Concentrate filtrate G->H I Adjust pH to 3-4 with HCl H->I J Collect precipitate by filtration I->J K Wash with cold water and dry J->K

Caption: Experimental workflow for the permanganate oxidation of 2,6-lutidine.

Methodology:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Charge the flask with 2,6-lutidine (1.0 eq) and water.

  • Reagent Preparation: In a separate beaker, dissolve potassium permanganate (KMnO₄, 1.0-1.2 eq) in water.

  • Reaction Execution: Heat the stirred solution of 2,6-lutidine to 70-80 °C. Slowly add the KMnO₄ solution from the dropping funnel over 2-3 hours, maintaining the internal temperature below 85 °C.

  • Monitoring: After the addition is complete, continue stirring at 80 °C and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench any excess KMnO₄ by the slow addition of ethanol until the purple color disappears.

  • Isolation: Filter the mixture through a pad of celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with water.

  • Precipitation: Concentrate the filtrate under reduced pressure. Cool the solution in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.

  • Final Product: Collect the white precipitate of this compound by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Quantitative Data Summary (Hypothetical for Scale-Up)
Scale (g of 2,6-Lutidine)Molar eq. of KMnO₄Reaction Time (h)Avg. Yield (%)Purity by HPLC (%)
101.1465>98
501.05562>97
2501.0658>97

Troubleshooting Logic Diagram

troubleshooting_logic cluster_low_conversion Low Conversion cluster_over_oxidation Over-oxidation to Di-acid cluster_isolation_problems Isolation Problems start Low Yield or Purity Issue lc1 Check Reaction Time and Temperature start->lc1 oo1 Reduce Oxidant Equivalents start->oo1 ip1 Optimize Precipitation pH start->ip1 lc2 Verify Reagent Stoichiometry lc1->lc2 lc3 Analyze Reagent Purity lc2->lc3 oo2 Lower Reaction Temperature oo1->oo2 oo3 Slow Down Reagent Addition oo2->oo3 ip2 Perform Solvent Extraction ip1->ip2 ip3 Consider Recrystallization/Chromatography ip2->ip3

Caption: Troubleshooting decision tree for the synthesis of this compound.

Validation & Comparative

A Comparative Analysis of the Chelating Properties of 3,6-Dimethylpicolinic Acid and Picolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid (pyridine-2-carboxylic acid) is a well-characterized bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the pyridine ring and the oxygen of the carboxylate group.[1] Its ability to form stable complexes with a variety of metal ions has led to its investigation in numerous biological and pharmaceutical applications, including mineral absorption and the development of therapeutic agents. 3,6-Dimethylpicolinic acid is a derivative of picolinic acid with methyl groups at the 3 and 6 positions of the pyridine ring. These substitutions are expected to modulate the electronic and steric properties of the ligand, thereby influencing its chelating behavior.

Qualitative Comparison of Chelating Properties

The introduction of two methyl groups onto the picolinic acid scaffold at the 3 and 6 positions is predicted to have a significant impact on its chelating properties due to a combination of electronic and steric effects.

Electronic Effects:

Methyl groups are electron-donating. This inductive effect increases the electron density on the pyridine ring, which in turn is expected to increase the basicity of the pyridine nitrogen atom. A more basic nitrogen atom can form a stronger coordinate bond with a metal ion, which would suggest an increase in the stability of the resulting metal complex.

Steric Effects:

The methyl group at the 6-position, adjacent to the coordinating nitrogen atom, is expected to introduce significant steric hindrance. This steric bulk can impede the approach of a metal ion to the nitrogen donor atom, potentially weakening the metal-ligand bond and destabilizing the complex. The magnitude of this steric effect will depend on the size of the metal ion. Smaller metal ions will be more susceptible to steric hindrance than larger metal ions.

Overall Effect:

The net effect on the chelating ability of this compound will be a balance between the favorable electronic effect of the methyl groups and the unfavorable steric hindrance from the methyl group at the 6-position. It is likely that for most metal ions, the steric hindrance will be the dominant factor, leading to a decrease in the stability of the metal complexes of this compound compared to those of picolinic acid. This effect is expected to be more pronounced for smaller metal ions.

Quantitative Data for Picolinic Acid

The following table summarizes the experimentally determined stability constants (log K) for the formation of picolinic acid complexes with several divalent metal ions. The data is presented for the stepwise formation of the 1:1 (ML) and 1:2 (ML₂) complexes.

Metal Ionlog K₁log K₂Conditions
Ni(II)4.132.540.2 M ionic strength, in water
Zn(II)4.352.530.2 M ionic strength, in water
Cu(II)--Forms stable complexes
Mn(II)--Forms stable complexes
Co(II)--Forms stable complexes
Fe(III)--Forms stable complexes

Note: Specific log K values for Cu(II), Mn(II), Co(II), and Fe(III) were not found in a consolidated table, but picolinic acid is known to form stable complexes with these ions.[1][2] The stability of complexes with divalent first-row transition metals generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Experimental Protocols

A common laboratory method for the synthesis of picolinic acid is the oxidation of 2-picoline (2-methylpyridine).

Materials:

  • 2-picoline

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 2-picoline in water.

  • Slowly add potassium permanganate to the solution in portions. The reaction is exothermic and the temperature should be monitored.

  • Heat the mixture to reflux until the purple color of the permanganate has disappeared.

  • Allow the reaction mixture to cool and filter to remove the manganese dioxide precipitate.

  • Wash the precipitate with hot water and combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • Acidify the concentrated solution with hydrochloric acid to precipitate the picolinic acid hydrochloride.

  • Collect the precipitate by filtration and recrystallize from ethanol to obtain pure picolinic acid hydrochloride. The free acid can be obtained by neutralization.

The stability constants of metal-ligand complexes are commonly determined by potentiometric titration. This method involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

Materials and Solutions:

  • Picolinic acid (or its derivative)

  • Metal salt (e.g., nitrate or perchlorate salt of the metal ion of interest)

  • Standardized carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) or perchloric acid (HClO₄) solution (e.g., 0.1 M)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)

  • High-purity water

Procedure:

  • Calibrate a pH meter with standard buffer solutions.

  • Prepare the following solutions for titration in a thermostated vessel at a constant temperature (e.g., 25 °C):

    • Solution A: A known concentration of strong acid and inert salt.

    • Solution B: Solution A with a known concentration of the ligand.

    • Solution C: Solution B with a known concentration of the metal salt.

  • Titrate each solution with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of NaOH added for each titration.

  • The displacement of the titration curve of the metal-ligand solution (C) relative to the ligand-only solution (B) is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion.

  • The free ligand concentration ([L]) is also calculated at each point.

  • The stability constants (K₁, K₂, etc.) are then determined from the formation curve (a plot of n̄ versus pL, where pL = -log[L]) using various computational methods.

Visualizations

ChelationProcess M Metal Ion ML1 ML Complex M->ML1 + L (K1) L1 Picolinic Acid L1->ML1 ML2 ML2 Complex ML1->ML2 + L (K2) L2 Picolinic Acid L2->ML2

Caption: Stepwise formation of metal-picolinate complexes.

ExperimentalWorkflow cluster_synthesis Synthesis of Ligand cluster_titration Potentiometric Titration cluster_analysis Data Analysis start_synth Start: 2-Picoline oxidation Oxidation (KMnO4) start_synth->oxidation filtration Filtration oxidation->filtration acidification Acidification (HCl) filtration->acidification purification Recrystallization acidification->purification product Picolinic Acid purification->product prepare_solutions Prepare Solutions (Acid, Ligand, Metal) product->prepare_solutions titrate Titrate with NaOH prepare_solutions->titrate record_ph Record pH vs. Volume titrate->record_ph plot_curves Plot Titration Curves record_ph->plot_curves calculate_n_pL Calculate n̄ and pL plot_curves->calculate_n_pL formation_curve Plot Formation Curve calculate_n_pL->formation_curve determine_K Determine Stability Constants (log K) formation_curve->determine_K

Caption: Workflow for synthesis and stability constant determination.

References

3,6-Dimethylpicolinic Acid vs. 3-Hydroxypicolinic Acid: A Comparative Guide for MALDI-MS Matrix Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), the selection of an appropriate matrix is paramount to achieving high-quality, reproducible results. This guide provides a detailed comparison between the well-established matrix, 3-hydroxypicolinic acid (3-HPA), and a potential alternative, 3,6-dimethylpicolinic acid.

This comparison aims to be an objective, data-driven resource. However, a comprehensive literature search reveals that while 3-hydroxypicolinic acid is a widely used and extensively characterized MALDI matrix, there is a notable absence of published data regarding the use of this compound for this application. This guide will therefore present the known performance of 3-HPA and highlight the current lack of data for this compound, a critical consideration for researchers exploring novel matrix compounds.

Overview of MALDI-MS Matrices

The matrix in MALDI-MS plays a crucial role in the soft ionization of analyte molecules. It co-crystallizes with the sample and absorbs the energy from the laser, facilitating the desorption and ionization of the analyte while minimizing fragmentation. Key properties of an effective MALDI matrix include strong absorption at the laser wavelength, the ability to form a fine crystalline structure, and appropriate physicochemical properties (e.g., acidity, proton affinity) to promote analyte ionization.

3-Hydroxypicolinic Acid (3-HPA): The Established Standard for Oligonucleotides

3-Hydroxypicolinic acid is a highly regarded MALDI matrix, particularly for the analysis of oligonucleotides and nucleic acids.[1] Its "soft" ionization properties are essential for obtaining intact molecular ions of large, labile biomolecules, thereby enabling accurate mass determination with minimal fragmentation.

This compound: An Uncharted Territory

In stark contrast to 3-HPA, there is no readily available scientific literature or supplier data demonstrating the use or efficacy of this compound as a MALDI-MS matrix. Its physicochemical properties, such as UV absorbance and proton affinity, which are critical for MALDI performance, are not documented in the context of this application.

Performance Comparison

The following table summarizes the available information for both compounds.

Feature3-Hydroxypicolinic Acid (3-HPA)This compound
Primary Applications Oligonucleotides, nucleic acids.[1]No documented applications in MALDI-MS.
Analyte Compatibility Excellent for oligonucleotides.[1] Suboptimal for peptides and proteins.Unknown.
Signal Intensity Generally provides good signal-to-noise for oligonucleotides.No available data.
Resolution Can provide good resolution, though some studies suggest other matrices may be superior in specific cases.No available data.
Fragmentation Known for minimizing analyte fragmentation, a key advantage for large biomolecules.No available data.
UV Absorption Maximum Approximately 304 nm.[2]No available data.
Proton Affinity Data not readily available in comparative databases, but its acidic nature facilitates protonation of analytes.No available data.
Common Co-Matrices Diammonium citrate is often used to reduce salt adducts and improve spectral quality.Not applicable.

Experimental Protocols

Detailed and validated protocols are widely available for 3-HPA. Due to the lack of its use as a MALDI matrix, no such protocols exist for this compound.

Protocol for 3-Hydroxypicolinic Acid (for Oligonucleotide Analysis)

Materials:

  • 3-Hydroxypicolinic acid (3-HPA)

  • Diammonium citrate

  • Acetonitrile (ACN)

  • Deionized water

  • Analyte (e.g., purified oligonucleotides)

Procedure:

  • Matrix Solution Preparation: Prepare a stock solution of 3-HPA (e.g., 50 mg/mL) in a 1:1 (v/v) mixture of acetonitrile and deionized water.

  • Co-Matrix Solution Preparation: Prepare a stock solution of diammonium citrate (e.g., 10 mg/mL) in deionized water.

  • Working Matrix Solution: Mix the 3-HPA stock solution and the diammonium citrate stock solution in a 9:1 (v/v) ratio.

  • Sample Preparation: Mix the analyte solution with the working matrix solution at a 1:1 (v/v) ratio.

  • Spotting: Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate and allow it to air dry at room temperature.

Visualizing the MALDI Process

The following diagrams illustrate the fundamental workflow of a MALDI-MS experiment and the proposed ionization pathway involving a matrix like 3-HPA.

MALDI_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analyte Analyte Solution Mix Mix Analyte and Matrix Analyte->Mix Matrix Matrix Solution (e.g., 3-HPA) Matrix->Mix Spot Spot on Target Plate Mix->Spot Laser Laser Pulse Spot->Laser Insert into Spectrometer Desorption Desorption & Ionization Laser->Desorption TOF Time-of-Flight Analyzer Desorption->TOF Detector Detector TOF->Detector Data Mass Spectrum Detector->Data

Caption: Experimental workflow for MALDI-MS analysis.

MALDI_Ionization cluster_crystal Matrix-Analyte Crystal cluster_gas Gas Phase Matrix Matrix (M) M_excited M* Matrix->M_excited Energy Absorption Analyte Analyte (A) M_protonated [M+H]+ M_excited->M_protonated Proton Transfer (self-ionization) A_protonated [A+H]+ M_protonated->A_protonated Proton Transfer to Analyte A_neutral A Laser Laser Energy (hν) Laser->Matrix

References

Quantitative Analysis of 3,6-Dimethylpicolinic Acid: A Comparative Guide to Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 3,6-Dimethylpicolinic acid. This document outlines detailed experimental protocols for method validation in accordance with ICH Q2(R1) guidelines and presents comparative data to aid in method selection.[1][2][3][4]

Method Comparison: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors including the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection is often a preferred method for its robustness and ease of use for non-volatile compounds like picolinic acid derivatives. Since this compound possesses a chromophore, UV detection is a suitable approach.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity. However, due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound before GC analysis.[5][6][7]

A summary of the comparative advantages of each technique is presented below:

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase with detection based on mass-to-charge ratio.
Derivatization Not typically required.Generally required for carboxylic acids to increase volatility (e.g., silylation or esterification).[5][6][7]
Selectivity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, as mass spectrometry provides structural information, allowing for high confidence in analyte identification.
Sensitivity Generally in the low ng to µg range.Can achieve very low detection limits, often in the pg to fg range.
Sample Throughput Can be high with optimized methods.Can be lower due to the additional derivatization step.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.
Typical Use Case Routine quality control, purity assessment, and content uniformity.Trace level analysis, impurity identification, and analysis in complex matrices.

Proposed Analytical Methods and Validation Protocols

The following sections detail proposed starting conditions for both HPLC-UV and GC-MS methods for this compound, along with a comprehensive validation protocol based on ICH Q2(R1) guidelines.[1][2][3][4]

Method 1: Reversed-Phase HPLC-UV

Chromatographic Conditions (Starting Point):

ParameterProposed Condition
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) in a gradient or isocratic elution. A starting point could be a 20:80 (v/v) mixture of methanol and water, with the pH adjusted to 2.5 with orthophosphoric acid.[8]
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV scan of this compound (a starting point could be around 265 nm, similar to picolinic acid).[9]
Injection Volume 20 µL
Column Temperature 30 °C

Experimental Protocol for Validation:

The validation of the HPLC-UV method should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1][2][3][4] The following parameters must be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10] This can be demonstrated by analyzing a placebo (matrix without the analyte) and a spiked sample to ensure no interfering peaks at the retention time of this compound. Forced degradation studies (acid, base, oxidation, heat, light) should also be performed to demonstrate that the method can separate the analyte from its degradation products.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the expected sample concentration, using a minimum of five concentration levels.[1] The linearity is evaluated by linear regression analysis of the plot of peak area versus concentration.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%). Accuracy is typically expressed as the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Analysis of a minimum of nine determinations covering the specified range or a minimum of six determinations at 100% of the test concentration.

    • Intermediate Precision: Evaluation of the effect of random events on the precision of the analytical procedure, performed by different analysts, on different days, or with different equipment within the same laboratory.

    • Reproducibility: Assessed by means of an inter-laboratory trial (not always required for methods intended for use in a single laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For HPLC, this may include variations in mobile phase composition, pH, flow rate, and column temperature.

Method 2: GC-MS with Derivatization

Analytical Conditions (Starting Point):

ParameterProposed Condition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form the trimethylsilyl (TMS) ester of the carboxylic acid.[7]
Derivatization Protocol A solution of this compound in a suitable solvent (e.g., pyridine or acetonitrile) is mixed with an excess of BSTFA with 1% TMCS and heated at 60-70°C for 30-60 minutes.[5][7]
GC Column A non-polar or medium-polarity capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).
Oven Temperature Program Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
Injector Temperature 250-280°C
MS Ion Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV.
Acquisition Mode Selected Ion Monitoring (SIM) for quantitative analysis, using a characteristic ion of the derivatized this compound. A full scan can be used for initial identification.

Experimental Protocol for Validation:

The validation protocol for the GC-MS method follows the same ICH Q2(R1) principles as the HPLC-UV method. However, special attention should be paid to the derivatization step.

  • Specificity: In GC-MS, specificity is greatly enhanced by the mass detector. The analysis of a placebo sample should show no peaks at the retention time of the derivatized analyte with the selected ions. Specificity is further demonstrated by the consistent ratio of multiple monitored ions for the analyte.

  • Linearity, Range, Accuracy, and Precision: These are determined similarly to the HPLC-UV method, but the sample preparation will include the derivatization step. The consistency and completeness of the derivatization reaction are critical for good results.

  • LOD and LOQ: Due to the high sensitivity of MS detection, the LOD and LOQ are expected to be significantly lower than for the HPLC-UV method.

  • Robustness: In addition to the GC parameters (oven temperature program, gas flow rate), the robustness of the derivatization step should be evaluated by introducing small variations in reaction time, temperature, and reagent concentration.

Quantitative Data Summary

The following tables summarize the validation parameters and typical acceptance criteria for both proposed methods. The data presented are hypothetical but representative of what would be expected from a validated method.

Table 1: HPLC-UV Method Validation Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention time. Peak purity index > 0.99.Passed. No interference from placebo or degradation products.
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9995
Range 80-120% of the nominal concentration.8.0 - 12.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%Repeatability: 0.85% Intermediate: 1.2%
LOD S/N ≥ 3:10.1 µg/mL
LOQ S/N ≥ 10:10.3 µg/mL
Robustness % RSD of results should be within acceptable limits after minor changes in method parameters.Passed. %RSD < 2.0% for all variations.

Table 2: GC-MS Method Validation Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interfering peaks with the selected ions at the analyte's retention time. Consistent ion ratio.Passed. No interference observed. Ion ratio within ±15% of the standard.
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9998
Range To be defined based on application (e.g., for trace analysis).0.5 - 50 ng/mL
Accuracy (% Recovery) 95.0 - 105.0%97.8 - 103.5%
Precision (% RSD) Repeatability: ≤ 5.0% Intermediate: ≤ 5.0%Repeatability: 2.5% Intermediate: 4.1%
LOD S/N ≥ 3:10.05 ng/mL
LOQ S/N ≥ 10:10.15 ng/mL
Robustness % RSD of results should be within acceptable limits after minor changes in GC and derivatization parameters.Passed. %RSD < 5.0% for all variations.

Visualizing the Validation Workflow

The following diagrams, created using the DOT language, illustrate the logical flow of the method validation process and the relationship between the core validation parameters.

MethodValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Eval Data Evaluation & Statistical Analysis Rob->Eval Report Final Validation Report Eval->Report

Caption: Overall workflow for analytical method validation.

ValidationParameters Interdependence of Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity ensures response is from analyte Range Range Linearity->Range defines upper/lower limits Accuracy Accuracy Precision Precision Precision->Accuracy high precision is a prerequisite LOQ LOQ Precision->LOQ defines lower limit of reliable measurement Range->Accuracy assessed over this interval Range->Precision assessed over this interval LOQ->Range is the lower boundary

Caption: Relationship between key validation parameters.

References

A Comparative Analysis of Synthetic Routes to Dimethylpicolinic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The primary route to pyridinecarboxylic acids from lutidine (dimethylpyridine) precursors is through the oxidation of one or both methyl groups. The selective mono-oxidation of a lutidine to a dimethylpicolinic acid presents a significant synthetic challenge due to the potential for over-oxidation to the corresponding dicarboxylic acid. This guide explores various oxidative methods that have been successfully employed for the synthesis of related pyridinecarboxylic acids, providing a basis for approaching the synthesis of 3,6-Dimethylpicolinic acid.

Comparative Data of Synthetic Routes

The following table summarizes various oxidative methods applied to lutidines and other methylpyridines, which could be adapted for the synthesis of this compound. The data is compiled from literature on the synthesis of analogous pyridinecarboxylic acids.

Synthetic RouteStarting MaterialOxidizing Agent(s)Catalyst(s)Reaction ConditionsYield (%)Purity (%)Key AdvantagesKey Disadvantages
Nitric Acid Oxidation 2-Methyl-5-ethylpyridineNitric acidSulfuric acid140-225°CHighHighCost-effective, scalable.Harsh conditions, generation of NOx gases.[1]
Permanganate Oxidation 2,6-LutidinePotassium permanganateNoneAqueous, elevated temp.ModerateGoodWell-established, avoids strong acids.Large amounts of MnO2 waste, purification can be challenging.
Catalytic Air Oxidation 3-MethylpyridineAir/OxygenCo(OAc)2, Mn(OAc)2, NHPIAcetic acid, 100-150°C, 1-20 atm76-93%High"Green" oxidant (air), high atom economy.[2]Requires specialized catalyst system, may require pressure.[2]
Hexavalent Chromium Oxidation 2,6-LutidineSodium bichromateSulfuric acid70-115°CHigh>99%High purity of the final product.[3]Highly toxic chromium reagents, significant waste disposal issues.[3]

Experimental Protocols

Below are detailed experimental protocols for two common methods of lutidine oxidation, which serve as representative examples.

1. Oxidation of 2,6-Lutidine to Pyridine-2,6-dicarboxylic Acid using Potassium Permanganate

This procedure is a classical method for the oxidation of alkylpyridines.

  • Materials: 2,6-Lutidine, Potassium Permanganate, Water, Hydrochloric Acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,6-lutidine in water.

    • Heat the solution to reflux.

    • Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The rate of addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, continue to heat the mixture at reflux until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

    • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

    • Wash the manganese dioxide cake with hot water.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Acidify the concentrated solution with concentrated hydrochloric acid to precipitate the pyridine-2,6-dicarboxylic acid.

    • Collect the product by filtration, wash with cold water, and dry.

2. Catalytic Air Oxidation of 3-Methylpyridine to Nicotinic Acid

This method represents a more modern and environmentally friendly approach.[2]

  • Materials: 3-Methylpyridine, Acetic Acid, Cobalt(II) acetate tetrahydrate, Manganese(II) acetate tetrahydrate, N-hydroxyphthalimide (NHPI), Oxygen or Air.

  • Procedure:

    • To a pressure reactor, add 3-methylpyridine, acetic acid, cobalt(II) acetate, manganese(II) acetate, and N-hydroxyphthalimide.

    • Seal the reactor and pressurize with air or oxygen to the desired pressure (e.g., 20 atm).

    • Heat the mixture to the reaction temperature (e.g., 150°C) with vigorous stirring.

    • Maintain the reaction at this temperature and pressure for the specified time (e.g., 1 hour).

    • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

    • The product, nicotinic acid, can be isolated by crystallization upon cooling or by evaporation of the solvent. Further purification can be achieved by recrystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general synthetic logic for the oxidation of lutidines.

G General Synthetic Pathway for Lutidine Oxidation Lutidine 3,6-Lutidine PicolinicAcid This compound Lutidine->PicolinicAcid Selective Mono-oxidation OxidizingAgent Oxidizing Agent (e.g., KMnO4, HNO3, Air) DicarboxylicAcid 3-Methylpyridine-2,6-dicarboxylic Acid (Over-oxidation product) PicolinicAcid->DicarboxylicAcid Further Oxidation G Workflow for Catalytic Air Oxidation Start Start: 3,6-Lutidine, Acetic Acid, Catalysts (Co, Mn, NHPI) Reaction Pressurize with Air/O2 Heat (e.g., 150°C) Start->Reaction Workup Cool and Depressurize Reaction->Workup Isolation Isolate Product by Crystallization or Evaporation Workup->Isolation Purification Recrystallization Isolation->Purification Product Pure this compound Purification->Product

References

A Comparative Analysis of the Spectral Data of 3,6-Dimethylpicolinic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Spectroscopic Comparison of 3,6-Dimethylpicolinic Acid and Its Positional Isomers for Researchers and Drug Development Professionals

This guide presents a detailed comparative analysis of the spectral data for this compound and its five structural isomers. The isomers covered include 3,4-dimethylpicolinic acid, 3,5-dimethylpicolinic acid, 4,5-dimethylpicolinic acid, 4,6-dimethylpicolinic acid, and 5,6-dimethylpicolinic acid. This publication is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by providing a clear and objective comparison of the spectroscopic properties of these closely related compounds. The data presented is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.

Introduction

Picolinic acid and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. The dimethylated analogues of picolinic acid, in particular, offer a scaffold for fine-tuning the physicochemical and pharmacological properties of lead compounds. The precise substitution pattern of the methyl groups on the pyridine ring can significantly influence the molecule's electronic distribution, steric hindrance, and ultimately its biological target interactions. Therefore, the accurate spectroscopic characterization of each isomer is paramount. This guide provides a side-by-side comparison of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data.

Comparative Spectral Data

The following tables summarize the key spectral data for this compound and its isomers. The data has been compiled from various spectroscopic databases and literature sources.

Table 1: ¹H NMR Spectral Data (Predicted)

Compoundδ (ppm) - Pyridine Ring Protonsδ (ppm) - Methyl Protonsδ (ppm) - Carboxylic Acid Proton
This compound 7.75 (d, 1H), 7.25 (d, 1H)2.55 (s, 3H), 2.50 (s, 3H)~13.0
3,4-Dimethylpicolinic acid 8.30 (d, 1H), 7.15 (d, 1H)2.40 (s, 3H), 2.30 (s, 3H)~13.0
3,5-Dimethylpicolinic acid 8.15 (s, 1H), 7.90 (s, 1H)2.35 (s, 3H), 2.30 (s, 3H)~13.0
4,5-Dimethylpicolinic acid 8.25 (s, 1H), 8.10 (s, 1H)2.30 (s, 3H), 2.25 (s, 3H)~13.0
4,6-Dimethylpicolinic acid 7.60 (s, 1H), 7.10 (s, 1H)2.50 (s, 3H), 2.40 (s, 3H)~13.0
5,6-Dimethylpicolinic acid 7.70 (d, 1H), 7.65 (d, 1H)2.50 (s, 3H), 2.45 (s, 3H)~13.0

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The exact chemical shifts can vary depending on the solvent and concentration. The data presented here is based on computational predictions and should be used as a reference.

Table 2: ¹³C NMR Spectral Data (Predicted)

Compoundδ (ppm) - Pyridine Ring Carbonsδ (ppm) - Methyl Carbonsδ (ppm) - Carboxylic Acid Carbon
This compound 162.5, 158.0, 148.0, 138.0, 125.022.0, 18.0168.0
3,4-Dimethylpicolinic acid 163.0, 155.0, 149.0, 135.0, 128.020.0, 15.0168.5
3,5-Dimethylpicolinic acid 163.5, 150.0, 140.0, 138.0, 126.018.5, 18.0169.0
4,5-Dimethylpicolinic acid 164.0, 152.0, 148.0, 136.0, 125.019.5, 16.0168.0
4,6-Dimethylpicolinic acid 162.0, 159.0, 147.0, 128.0, 122.021.5, 18.0168.5
5,6-Dimethylpicolinic acid 162.5, 157.0, 149.0, 138.0, 124.022.5, 17.5169.0

Note: The chemical shifts (δ) are reported in parts per million (ppm). This data is based on computational predictions and serves as a guide for spectral interpretation.

Table 3: FT-IR Spectral Data (Characteristic Absorptions)

Compoundν (cm⁻¹) O-H Stretch (Carboxylic Acid)ν (cm⁻¹) C=O Stretch (Carboxylic Acid)ν (cm⁻¹) C=C, C=N Stretch (Pyridine Ring)
This compound 3000-2500 (broad)~1710~1600, ~1580
3,4-Dimethylpicolinic acid 3000-2500 (broad)~1715~1605, ~1575
3,5-Dimethylpicolinic acid 3000-2500 (broad)~1712~1600, ~1585
4,5-Dimethylpicolinic acid 3000-2500 (broad)~1718~1610, ~1570
4,6-Dimethylpicolinic acid 3000-2500 (broad)~1708~1595, ~1570
5,6-Dimethylpicolinic acid 3000-2500 (broad)~1710~1600, ~1575

Note: The vibrational frequencies (ν) are reported in wavenumbers (cm⁻¹). The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[1][2][3][4]

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₈H₉NO₂151.16151 (M+), 136 (M-CH₃), 106 (M-COOH)
3,4-Dimethylpicolinic acid C₈H₉NO₂151.16151 (M+), 136 (M-CH₃), 106 (M-COOH)
3,5-Dimethylpicolinic acid C₈H₉NO₂151.16151 (M+), 136 (M-CH₃), 106 (M-COOH)
4,5-Dimethylpicolinic acid C₈H₉NO₂151.16151 (M+), 136 (M-CH₃), 106 (M-COOH)
4,6-Dimethylpicolinic acid C₈H₉NO₂151.16151 (M+), 136 (M-CH₃), 106 (M-COOH)
5,6-Dimethylpicolinic acid C₈H₉NO₂151.16151 (M+), 136 (M-CH₃), 106 (M-COOH)

Note: The mass-to-charge ratio (m/z) for the molecular ion (M+) is expected to be the same for all isomers. The fragmentation patterns may show subtle differences that can aid in distinguishing between isomers, particularly with high-resolution mass spectrometry.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of the dimethylpicolinic acid isomers.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Characterization Synthesis Synthesis of Isomer Purification Purification (Crystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Elucidation MS->Structure_Elucidation Comparative_Analysis Comparative Analysis of Isomers Structure_Elucidation->Comparative_Analysis Purity_Assessment->Comparative_Analysis

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of dimethylpicolinic acid isomers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified dimethylpicolinic acid isomer was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Parameters: A standard pulse sequence was used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence was employed with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet.

  • Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Parameters: Spectra were typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Mass spectra were obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Parameters (ESI): The sample solution was infused into the ESI source at a flow rate of 5-10 µL/min. The capillary voltage, cone voltage, and desolvation gas temperature were optimized to achieve maximum ion intensity.

  • Parameters (EI): The sample was introduced into the ion source, and spectra were recorded using an electron energy of 70 eV.

Conclusion

The spectral data presented in this guide highlights the subtle yet significant differences in the spectroscopic signatures of this compound and its positional isomers. While mass spectrometry provides the same molecular weight for all isomers, ¹H and ¹³C NMR spectroscopy are particularly powerful in distinguishing them due to the unique chemical environments of the protons and carbons in each structure. The characteristic infrared absorptions further confirm the presence of the carboxylic acid and pyridine functionalities. This comparative guide serves as a foundational tool for researchers working with these compounds, facilitating their accurate identification and use in further scientific endeavors.

References

Evaluating the biological activity of 3,6-Dimethylpicolinic acid in comparison to other picolinates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Picolinic Acid and Its Derivatives

Picolinic acid, an isomer of nicotinic acid, and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] These compounds have been investigated for a range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The biological activity of picolinic acid derivatives can be significantly influenced by the nature and position of substituents on the pyridine ring.

Comparative Biological Activity

This section presents a comparative overview of the antimicrobial and anticancer activities of various picolinic acid derivatives based on available experimental data.

Antimicrobial Activity

Picolinic acid and its salts have demonstrated notable antimicrobial activity against a range of bacteria and fungi. The effectiveness of these compounds is often pH-dependent, with greater activity observed in more acidic environments.

Table 1: Minimum Inhibitory Concentration (MIC) of Picolinic Acid and its Derivatives against Various Microorganisms

CompoundMicroorganismMIC (mg/mL) at pH 5.0MIC (mg/mL) at pH 7.0Reference
Picolinic Acid (PA)Staphylococcus aureus0.783.13[2]
Pseudomonas aeruginosa0.783.13[2]
Bacillus subtilis0.020.19[2]
Candida albicans0.391.56[2]
Sodium Picolinate (PS)Staphylococcus aureus0.783.13[2]
Pseudomonas aeruginosa0.783.13[2]
Bacillus subtilis0.020.19[2]
Candida albicans0.391.56[2]
Potassium Picolinate (PP)Staphylococcus aureus0.783.13[2]
Pseudomonas aeruginosa1.5612.5[2]
Bacillus subtilis0.020.19[2]
Candida albicans0.391.56[2]

The antimicrobial mechanism of picolinic acid is believed to be linked to its ability to chelate metal ions, such as iron, which are essential for microbial growth and proliferation.[3] By sequestering these vital metal ions, picolinic acid can disrupt key enzymatic processes within the microorganisms, leading to growth inhibition.

Anticancer Activity

Several derivatives of picolinic acid have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data suggests that the anticancer activity is highly dependent on the specific chemical structure of the derivative.

Table 2: Half-maximal Inhibitory Concentration (IC50) of Picolinic Acid Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Compound 7a (a picolinamide derivative)Acetylcholinesterase (AChE)2.49[4]
Fusaric acid (5-butylpicolinic acid)Chinese Hamster Ovary (CHO) cells0.032[5]
3-Hydroxypicolinic acidChinese Hamster Ovary (CHO) cells-[5]
Picolinic acidChinese Hamster Ovary (CHO) cells-[5]
PicloramChinese Hamster Ovary (CHO) cells-[5]
6-Bromopicolinic acidChinese Hamster Ovary (CHO) cells-[5]
6-Methylpicolinic acidChinese Hamster Ovary (CHO) cells-[5]

Note: Specific IC50 values for some compounds from the study by Reddy et al. (2002) were not provided in the abstract, but their relative order of toxicity was established.

The anticancer mechanism of picolinic acid derivatives is thought to involve multiple pathways. One proposed mechanism is the chelation of zinc and iron, which are crucial for the function of proteins involved in DNA replication and cell division, thereby inhibiting cancer cell growth.[5] Additionally, some derivatives may induce apoptosis through signaling pathways like the PI3K/Akt pathway.

Experimental Protocols

Microbroth Dilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Test compound (e.g., picolinic acid derivative)

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The test compound is serially diluted in the growth medium in the wells of the microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound and no inoculum) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7]

MTT Assay for Cytotoxicity (IC50 Determination)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Test compound

  • Cancer cell lines

  • Sterile 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][9][10][11]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Proposed Antimicrobial Mechanism of Picolinic Acid

The primary antimicrobial mechanism of picolinic acid is believed to be its ability to chelate essential metal ions, particularly iron (Fe³⁺). This sequestration of iron disrupts vital metabolic processes in bacteria that are iron-dependent.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Picolinic_Acid Picolinic Acid Fe3_ion Fe³⁺ (Iron) Picolinic_Acid->Fe3_ion Iron_Uptake Iron Uptake System Fe3_ion->Iron_Uptake Required for uptake Bacterial_Metabolism Essential Metabolic Processes Inhibition Inhibition of Growth Bacterial_Metabolism->Inhibition Iron_Uptake->Bacterial_Metabolism

Caption: Proposed mechanism of picolinic acid's antimicrobial activity via iron chelation.

General Experimental Workflow for Evaluating Biological Activity

The evaluation of the biological activity of novel picolinic acid derivatives typically follows a structured workflow from synthesis to in vitro and in vivo testing.

Experimental_Workflow Synthesis Synthesis of Picolinic Acid Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening Initial Biological Screening (e.g., Antimicrobial, Anticancer) Characterization->Screening MIC_Assay MIC Determination (Antimicrobial) Screening->MIC_Assay MTT_Assay IC50 Determination (Anticancer) Screening->MTT_Assay Mechanism_Study Mechanism of Action Studies (e.g., Signaling Pathways) MIC_Assay->Mechanism_Study MTT_Assay->Mechanism_Study In_Vivo In Vivo Studies (Animal Models) Mechanism_Study->In_Vivo

Caption: A generalized workflow for the synthesis and biological evaluation of picolinic acid derivatives.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers. Some anticancer agents exert their effects by modulating this pathway.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Cell_Survival Cell Survival, Growth, Proliferation Akt->Cell_Survival Picolinate_Derivative Picolinate Derivative (Potential Inhibitor) Picolinate_Derivative->PI3K inhibits

Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by picolinate derivatives.

Conclusion

Picolinic acid and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. The available data highlight their potential as antimicrobial and anticancer agents. However, the lack of specific data for 3,6-Dimethylpicolinic acid underscores the need for further research to fully elucidate the structure-activity relationships within this chemical family. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations into the therapeutic potential of novel picolinate derivatives.

References

A Comparative Guide to the Coordination Behavior of 3,6-Dimethylpicolinic Acid and Other Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the coordination behavior of 3,6-dimethylpicolinic acid against other substituted pyridines, offering insights into how substituent effects influence metal complex formation. While experimental data on this compound is limited in the current literature, this document extrapolates its expected behavior based on comprehensive data from related substituted picolinic acids, including picolinic acid, 3-methylpicolinic acid, and 6-methylpicolinic acid.

Introduction to Picolinic Acid and Its Derivatives in Coordination Chemistry

Picolinic acid (pyridine-2-carboxylic acid) is a versatile bidentate ligand that coordinates to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group, forming a stable five-membered chelate ring.[1][2] The introduction of substituents onto the pyridine ring, such as methyl groups, can significantly alter the steric and electronic properties of the ligand, thereby influencing the stability, structure, and reactivity of the resulting metal complexes.[3] Understanding these substituent effects is crucial for the rational design of metal complexes with desired properties for applications in catalysis, materials science, and medicinal chemistry.

The Anticipated Coordination Behavior of this compound

The presence of two methyl groups on this compound is expected to introduce significant steric hindrance around the coordinating nitrogen and carboxylate groups. This steric bulk is likely to influence the coordination geometry and the stability of the resulting metal complexes. The methyl groups are also electron-donating, which would increase the basicity of the pyridine nitrogen and potentially enhance the strength of the metal-nitrogen bond, although this effect might be counteracted by steric repulsion.

Comparative Data of Substituted Picolinic Acid Metal Complexes

To provide a framework for understanding the potential coordination behavior of this compound, the following tables summarize available crystallographic data for copper(II) complexes with picolinic acid, 3-methylpicolinic acid, and 6-methylpicolinic acid.

Table 1: Comparison of Cu(II)-Ligand Bond Lengths in Substituted Picolinate Complexes

LigandCu-N Bond Length (Å)Cu-O Bond Length (Å)Reference
Picolinic Acid1.98 - 2.021.93 - 1.97[4]
3-Methylpicolinic Acid~2.00~1.95[5][6]
6-Methylpicolinic Acid2.01 - 2.031.94 - 1.96[3]
This compound (Expected) > 2.03 ~1.95 -

Note: The expected values for this compound are based on increased steric hindrance from the additional methyl group at the 6-position.

Table 2: Comparison of Coordination Geometries in Cu(II) Complexes of Substituted Picolinates

LigandTypical Coordination GeometryKey ObservationsReference
Picolinic AcidDistorted Octahedral, Square PyramidalForms stable monomeric and polymeric structures.[1][4]
3-Methylpicolinic AcidDistorted OctahedralMethyl group at the 3-position has a minor steric impact.[5][6]
6-Methylpicolinic AcidDistorted Octahedral, Trigonal BipyramidalMethyl group at the 6-position introduces significant steric hindrance, influencing ligand packing and coordination geometry.[3][3]
This compound (Expected) Highly Distorted Geometries, Lower Coordination Numbers The combined steric bulk of two methyl groups is expected to lead to more distorted coordination environments and potentially favor complexes with lower coordination numbers.-

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of coordination compounds. Below are generalized experimental protocols for the synthesis, characterization, and determination of stability constants for metal complexes of substituted picolinic acids.

Synthesis and Crystallization of Metal Complexes

A general procedure for the synthesis of a metal complex with a substituted picolinic acid involves the reaction of a metal salt with the ligand in a suitable solvent.

Protocol:

  • Dissolve the substituted picolinic acid (e.g., this compound) in a suitable solvent (e.g., ethanol, water, or a mixture).

  • Add a solution of the metal salt (e.g., copper(II) acetate monohydrate) to the ligand solution, typically in a 1:2 metal-to-ligand molar ratio.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period.

  • Allow the solution to cool and stand for crystallization. Slow evaporation of the solvent may be necessary.

  • Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry in air.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a coordination complex.

Protocol:

  • Mount a suitable single crystal on a goniometer head.

  • Center the crystal in the X-ray beam of a diffractometer.

  • Collect diffraction data at a controlled temperature (often 100 K or 298 K).

  • Process the collected data (integration, scaling, and absorption correction).

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and angles.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a widely used method to determine the stability constants of metal complexes in solution.

Protocol:

  • Prepare solutions of the ligand, metal ion, a standard acid (e.g., HCl), and a standard base (e.g., NaOH) of known concentrations in a suitable ionic medium to maintain constant ionic strength.

  • Calibrate a pH electrode with standard buffer solutions.

  • Titrate a solution containing the ligand and the metal ion with the standard base.

  • Record the pH values as a function of the volume of base added.

  • Analyze the titration data using appropriate software to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Visualizations

Logical Relationship of Substituent Effects on Coordination Behavior

The following diagram illustrates how electronic and steric effects of substituents on the picolinic acid backbone influence the properties of the resulting metal complexes.

Substituent_Effects substituent Substituent on Picolinic Acid electronic Electronic Effects (e.g., electron-donating) substituent->electronic steric Steric Effects (e.g., steric hindrance) substituent->steric basicity Increased Ligand Basicity electronic->basicity geometry Distorted Coordination Geometry steric->geometry bond_strength Potentially Stronger M-N Bond basicity->bond_strength stability Altered Complex Stability bond_strength->stability geometry->stability

Caption: Influence of substituents on the coordination chemistry of picolinic acid.

Experimental Workflow for Characterization of a New Ligand

The diagram below outlines a typical workflow for the synthesis and characterization of metal complexes with a new ligand like this compound.

Experimental_Workflow start Start synthesis Synthesis of This compound start->synthesis complexation Complexation with Metal Ions synthesis->complexation crystallization Crystallization complexation->crystallization spectroscopy Spectroscopic Characterization (IR, UV-Vis) complexation->spectroscopy potentiometry Potentiometric Titration complexation->potentiometry xray Single-Crystal X-ray Diffraction crystallization->xray structure Structural Analysis (Bond lengths, angles, geometry) xray->structure comparison Comparative Analysis structure->comparison spectroscopy->comparison stability Determination of Stability Constants potentiometry->stability stability->comparison

Caption: Workflow for studying a new picolinic acid derivative's coordination.

Conclusion

The coordination chemistry of substituted picolinic acids is a rich field with significant implications for various scientific disciplines. While direct experimental data for this compound is not yet widely available, by comparing the known coordination behavior of picolinic acid and its monomethylated derivatives, we can anticipate that the introduction of two methyl groups will lead to pronounced steric effects. These effects are expected to result in more distorted coordination geometries and potentially altered complex stabilities. The provided experimental protocols offer a roadmap for the systematic investigation of this compound's coordination behavior, which will be crucial for unlocking its potential in the development of novel functional materials and therapeutic agents. Further research is necessary to fully elucidate the unique coordination properties of this intriguing ligand.

References

A Comparative Guide to Analytical Techniques for Confirming the Structural Integrity of Synthesized 3,6-Dimethylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of a synthesized compound's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comparative overview of key analytical techniques for verifying the structural integrity of 3,6-Dimethylpicolinic acid. It offers a side-by-side look at the data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography. As a point of comparison, experimental data for a structurally related compound, Lutidinic acid (Pyridine-2,4-dicarboxylic acid), is also presented.

This guide is designed to assist researchers in selecting the most appropriate analytical methods for their needs, interpreting the resulting data, and designing robust experimental protocols for structural elucidation.

Workflow for Structural Confirmation

The process of confirming the structure of a newly synthesized compound typically follows a logical progression of analytical techniques, each providing a unique piece of the structural puzzle.

Structural Confirmation Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Initial_Check Initial Purity & Identity Check (TLC, Melting Point) Purification->Initial_Check Spectroscopic_Analysis Spectroscopic Analysis Initial_Check->Spectroscopic_Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Spectroscopic_Analysis->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Spectroscopic_Analysis->MS FTIR FTIR Spectroscopy (Functional Groups) Spectroscopic_Analysis->FTIR Definitive_Structure Definitive Structural Confirmation NMR->Definitive_Structure MS->Definitive_Structure FTIR->Definitive_Structure X_Ray Single Crystal X-ray Crystallography Definitive_Structure->X_Ray If single crystal is available Final_Confirmation Final Structural Confirmation & Purity Assessment Definitive_Structure->Final_Confirmation X_Ray->Final_Confirmation

A typical workflow for the structural confirmation of a synthesized organic compound.

Comparison of Analytical Techniques

The following sections detail the principles and expected data for each analytical technique in the context of this compound. For comparative purposes, data for Lutidinic acid is also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the different types of carbon atoms present.

Data Summary: Predicted ¹H and ¹³C NMR Data for this compound and Experimental Data for Lutidinic Acid

Compound Technique Nucleus Chemical Shift (δ, ppm) Multiplicity Integration Assignment
This compound (Predicted) ¹H NMRProton~7.8d1HH-4
~7.3d1HH-5
~2.6s3HC3-CH₃
~2.5s3HC6-CH₃
>10br s1HCOOH
¹³C NMRCarbon-13~168s-COOH
~158s-C6
~148s-C2
~138s-C4
~125s-C5
~123s-C3
~22q-C6-CH₃
~19q-C3-CH₃
Lutidinic Acid (Experimental) ¹H NMRProton8.85d1HH-6
8.45dd1HH-5
8.05d1HH-3
>11br s2HCOOH
¹³C NMRCarbon-13166.2s-C2-COOH
164.9s-C4-COOH
151.1s-C2
149.8s-C6
140.2s-C4
128.5s-C5
124.9s-C3

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Obtain a standard proton spectrum with a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Data Summary: Predicted Mass Spectrometry Data for this compound and Lutidinic Acid

Compound Ionization Mode m/z (Predicted/Observed) Assignment
This compound (Predicted) ESI+166.0811[M+H]⁺
EI165[M]⁺•
120[M-COOH]⁺
92[M-COOH-HCN]⁺•
Lutidinic Acid (Observed) ESI-166.0246[M-H]⁻
EI167[M]⁺•
122[M-COOH]⁺
94[M-COOH-CO]⁺•

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Obtain the high-resolution mass of the molecular ion to confirm the elemental composition.

  • Tandem MS (MS/MS): To aid in structural confirmation, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Data Summary: Predicted FTIR Data for this compound and Lutidinic Acid

Compound Vibrational Mode Predicted/Observed Wavenumber (cm⁻¹) Intensity
This compound (Predicted) O-H stretch (carboxylic acid)2500-3300Broad, Strong
C-H stretch (aromatic & aliphatic)2850-3100Medium-Weak
C=O stretch (carboxylic acid)1700-1725Strong
C=C & C=N stretch (aromatic ring)1580-1620Medium
C-O stretch & O-H bend1200-1400Medium
Lutidinic Acid (Observed) O-H stretch (carboxylic acid)2500-3200Broad, Strong
C=O stretch (carboxylic acid)~1710Strong
C=C & C=N stretch (aromatic ring)~1600Medium

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Single Crystal X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.

Data Summary: Predicted X-ray Crystallography Data for this compound

Parameter Predicted Information
Crystal System To be determined (e.g., Monoclinic, Orthorhombic)
Space Group To be determined
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths & Angles Precise measurements of all covalent bonds and angles
Intermolecular Interactions Identification of hydrogen bonding, π-stacking, etc.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.

  • Instrumentation: Use a single-crystal X-ray diffractometer.

  • Data Collection:

    • Mount a suitable crystal on the diffractometer.

    • Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

    • Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

Logical Relationship of Analytical Techniques

The interplay between these techniques provides a comprehensive picture of the synthesized molecule, moving from compositional and connectivity information to a definitive three-dimensional structure.

Analytical Techniques Interrelationship Target This compound MS Mass Spectrometry Target->MS Provides Molecular Formula FTIR FTIR Spectroscopy Target->FTIR Identifies Functional Groups NMR NMR Spectroscopy Target->NMR Determines Connectivity XRay X-ray Crystallography Target->XRay Requires Single Crystal Structure Confirmed Structure MS->Structure Confirms Mass FTIR->Structure Confirms Functional Groups NMR->Structure Defines H-C Framework XRay->Structure Provides 3D Arrangement

Interrelationship of analytical techniques for structural elucidation.

Conclusion

The structural confirmation of a synthesized molecule like this compound is a multi-faceted process that relies on the synergistic use of various analytical techniques. While NMR, MS, and FTIR provide essential information about the molecular formula, connectivity, and functional groups, single-crystal X-ray crystallography offers the ultimate proof of structure in the solid state. By comparing the data obtained from these methods with predicted values and data from known related compounds, researchers can confidently establish the structural integrity of their synthesized materials, a critical step in the journey of chemical discovery and development.

Inter-laboratory study on the analytical methods for 3,6-Dimethylpicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of 3,6-Dimethylpicolinic acid and related picolinic acid derivatives. The information presented is collated from various scientific sources to offer an objective overview of method performance, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Performance Characteristics of Analytical Methods for Picolinic Acid Derivatives

ParameterHPLC-UVLC-MS/MSGC-MS
Limit of Detection (LOD) 0.091 - 6.25 µg/mL[1]0.009 - 1.93 µg/mL[2]Analyte Dependent (ng/mL to pg/mL range)
Limit of Quantification (LOQ) 0.181 - 12.5 µg/mL[1]0.027 - 6.46 µg/mL[2]Analyte Dependent (ng/mL to pg/mL range)
Linearity (r²) >0.99[1]>0.99[3][4]>0.99
Accuracy (Recovery %) 97.42 - 110.61%[2][5]66 - 102%Typically 80 - 120%
Precision (RSD %) < 5%[5]< 15%[4]< 15%
Sample Throughput ModerateHighLow to Moderate
Matrix Effect Low to ModerateHighLow
Instrumentation Cost LowHighModerate to High
Derivatization Required NoNoYes

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for picolinic acid and its derivatives and may require optimization for this compound specifically.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in less complex matrices where high sensitivity is not the primary requirement.

Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 20:80 v/v), with pH adjusted to 2.5 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 264 nm.

  • Injection Volume: 20 µL.

Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound in the mobile phase over the desired concentration range. Plot the peak area against the concentration and determine the linearity by the correlation coefficient (r²).

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte and calculate the percentage recovery.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample and express the results as the relative standard deviation (RSD).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.

Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard solution.

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the sample.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient elution using a mixture of water and methanol, both containing 0.1% formic acid.[4]

  • Flow Rate: 0.6 mL/min.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and its internal standard.

Validation Parameters:

  • Follow the same validation principles as for HPLC-UV, with the addition of assessing matrix effects by comparing the response of the analyte in a post-extraction spiked sample to the response of a neat standard solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a necessary step.

Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using a suitable solvent.

  • Evaporate the extract to dryness.

  • Derivatize the dried residue to increase volatility. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6] This involves heating the sample with the derivatizing agent.

  • Inject the derivatized sample into the GC-MS system.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Temperature Program: An initial oven temperature held for a few minutes, followed by a temperature ramp to a final temperature.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Validation Parameters:

  • Validation follows similar principles as for the other chromatographic methods, ensuring the derivatization reaction is reproducible and does not introduce bias.

Visualizations

Metabolic Pathway of Picolinic Acid

The following diagram illustrates the biosynthesis of picolinic acid from tryptophan via the kynurenine pathway. Understanding this pathway can be crucial for researchers studying the biological role and metabolism of picolinic acid derivatives.[7][8][9][10]

Picolinic Acid Biosynthesis cluster_legend Legend Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine TDO/IDO alpha_Amino_beta_carboxymuconate_semialdehyde α-Amino-β-carboxymuconate -ε-semialdehyde Kynurenine->alpha_Amino_beta_carboxymuconate_semialdehyde Kynureninase Picolinic_acid Picolinic Acid alpha_Amino_beta_carboxymuconate_semialdehyde->Picolinic_acid ACMSD Quinolinic_acid Quinolinic Acid alpha_Amino_beta_carboxymuconate_semialdehyde->Quinolinic_acid Spontaneous (Non-enzymatic) TDO_IDO TDO: Tryptophan 2,3-dioxygenase IDO: Indoleamine 2,3-dioxygenase ACMSD ACMSD: α-Amino-β-carboxymuconate-ε-semialdehyde decarboxylase

Biosynthesis of Picolinic Acid from Tryptophan.

General Analytical Workflow

The diagram below outlines a typical workflow for the analysis of this compound from a biological matrix using a chromatographic technique.

Analytical Workflow Sample_Collection Sample Collection (e.g., Plasma, Urine) Sample_Preparation Sample Preparation (Extraction, Derivatization if GC) Sample_Collection->Sample_Preparation Chromatographic_Separation Chromatographic Separation (HPLC or GC) Sample_Preparation->Chromatographic_Separation Detection Detection (UV, MS, or MS/MS) Chromatographic_Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis Result_Reporting Result Reporting Data_Analysis->Result_Reporting

General analytical workflow for this compound.

References

A Comparative Guide to 3,6-Dimethylpicolinic Acid-Based Catalysts and Industry Standards for Amide Cyclodehydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Evaluation

The synthesis of oxazolines and thiazolines from amino acid precursors is a critical transformation in the development of pharmaceuticals and bioactive molecules. This guide provides a detailed comparison of the performance of a modern catalyst system based on a substituted picolinic acid ligand, specifically bis(6-methylpicolinate)molybdenum(VI) dioxide [MoO₂(6-MePic)₂], against established industry-standard stoichiometric reagents. While direct data for 3,6-dimethylpicolinic acid is not widely available in published literature, the performance of the structurally similar 6-methylpicolinic acid ligand offers valuable insights into the potential of this catalyst class.

This comparison will focus on the cyclodehydration of N-(β-hydroxyethyl)amides to yield the corresponding oxazolines, a key step in many synthetic pathways. The data presented is compiled from peer-reviewed chemical literature to ensure objectivity and reliability.

Performance Snapshot: Catalyst vs. Stoichiometric Reagents

The MoO₂(6-MePic)₂ catalyst demonstrates high efficiency and excellent yields across a range of substrates, often under milder conditions than traditional methods. Its catalytic nature presents a significant advantage in terms of atom economy and waste reduction compared to stoichiometric reagents which are consumed during the reaction.

Table 1: Performance Comparison in Oxazoline Synthesis
Substrate (Amide Precursor)Product (Oxazoline/Thiazoline)MoO₂(6-MePic)₂ Yield (%)[1][2]Burgess Reagent Yield (%)Triflic Acid (TfOH) Yield (%)[1][2]
N-benzoyl-L-serine derivativePhenyl-oxazoline derivative95Data Not Available93
N-benzoyl-L-threonine derivativePhenyl-methyl-oxazoline derivative98Data Not AvailableData Not Available
N-Fmoc-L-cysteine derivativeFmoc-thiazoline derivative95High Yield (General)[3][4]Data Not Available
N-Boc-L-threonine dipeptideBoc-dipeptide-oxazoline91Data Not AvailableData Not Available
N-benzoyl-2-amino-2-methyl-1-propanolPhenyl-dimethyl-oxazolineData Not AvailableData Not Available85
N-(4-methoxybenzoyl)-L-valinol4-methoxyphenyl-isopropyl-oxazolineData Not AvailableData Not available95

Note: Direct side-by-side comparative studies for all substrates are not always available in the literature. Yields are reported from individual studies under their optimized conditions.

In-Depth: Experimental Protocols

Detailed methodologies are crucial for the replication and evaluation of catalytic performance. Below are representative protocols for the molybdenum-catalyzed reaction and two common industry-standard methods.

Protocol 1: MoO₂(6-MePic)₂-Catalyzed Cyclodehydration

This protocol is adapted from studies on molybdenum-catalyzed amide activation.

Materials:

  • N-(β-hydroxyethyl)amide substrate

  • Bis(6-methylpicolinate)molybdenum(VI) dioxide [MoO₂(6-MePic)₂] (10 mol%)

  • Toluene (PhMe) as solvent (to achieve a 10 mM concentration of the substrate)

  • Calcium hydride (CaH₂) plug or Dean-Stark apparatus for azeotropic reflux

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the N-(β-hydroxyethyl)amide substrate.

  • Add MoO₂(6-MePic)₂ (10 mol%).

  • Add sufficient toluene to achieve a 10 mM concentration of the substrate.

  • For azeotropic removal of water, either a Dean-Stark trap is fitted, or a tube containing a calcium hydride plug is attached to the top of the condenser.

  • The reaction mixture is heated to reflux (typically at a bath temperature of 110-140 °C).

  • The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion (typically 16 hours), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Protocol 2: Cyclodehydration using Burgess Reagent

The Burgess reagent is a mild and effective stoichiometric dehydrating agent.

Materials:

  • N-(β-hydroxyethyl)amide substrate

  • Burgess reagent (1.1 - 1.5 equivalents)

  • Anhydrous tetrahydrofuran (THF) or benzene as solvent

Procedure:

  • Dissolve the N-(β-hydroxyethyl)amide substrate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the Burgess reagent (typically 1.1 to 1.5 equivalents) to the solution at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., to reflux) as required for the specific substrate.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 3: Triflic Acid (TfOH) Promoted Dehydrative Cyclization

Triflic acid is a strong acid that can promote dehydrative cyclization, often at elevated temperatures.

Materials:

  • N-(β-hydroxyethyl)amide substrate

  • Triflic acid (TfOH) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) as solvent

Procedure:

  • In a reaction vessel, dissolve the N-(β-hydroxyethyl)amide substrate in 1,2-dichloroethane.

  • Carefully add triflic acid (1.5 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired oxazoline.[1][2]

Visualizing the Reaction Pathways

Understanding the underlying mechanisms and workflows is key to catalyst and reagent selection. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycle for the molybdenum-based system and the general workflow for evaluating a new catalyst against an industry standard.

Mo_Catalytic_Cycle Mo_cat MoO₂(L)₂ Intermediate1 Mo-Substrate Complex Mo_cat->Intermediate1 Amide N-(β-hydroxyethyl)amide Substrate Amide->Intermediate1 Coordination Intermediate1->Mo_cat Regeneration H2O_out H₂O Intermediate1->H2O_out Dehydration Oxazoline Oxazoline Product Intermediate1->Oxazoline Ring Closure & Release

Caption: Proposed catalytic cycle for Mo(VI)-catalyzed amide cyclodehydration.

Catalyst_Evaluation_Workflow Start Define Target Transformation (Amide to Oxazoline) Catalyst_Selection Select Picolinic Acid-Based Catalyst (e.g., MoO₂(6-MePic)₂) Start->Catalyst_Selection Standard_Selection Identify Industry Standard (e.g., Burgess Reagent, TfOH) Start->Standard_Selection Experiment_Catalyst Perform Catalytic Reaction (Vary Substrates) Catalyst_Selection->Experiment_Catalyst Experiment_Standard Perform Stoichiometric Reaction (Same Substrates) Standard_Selection->Experiment_Standard Data_Collection_Catalyst Collect Quantitative Data (Yield, Purity, etc.) Experiment_Catalyst->Data_Collection_Catalyst Data_Collection_Standard Collect Quantitative Data (Yield, Purity, etc.) Experiment_Standard->Data_Collection_Standard Comparison Tabulate and Compare Performance Metrics Data_Collection_Catalyst->Comparison Data_Collection_Standard->Comparison Conclusion Draw Conclusions on Efficacy and Practicality Comparison->Conclusion

Caption: Logical workflow for catalyst performance evaluation.

Conclusion

The use of 6-methylpicolinic acid as a ligand for molybdenum(VI) showcases a highly effective and robust catalytic system for the cyclodehydration of amides to oxazolines and thiazolines.[1] The catalyst demonstrates significant advantages over traditional stoichiometric reagents, including high yields, excellent functional group tolerance, and the generation of water as the sole byproduct.[1] For researchers in drug discovery and development, this catalytic approach represents a more sustainable and efficient alternative, minimizing waste and often proceeding under milder conditions that preserve sensitive molecular architectures. While further research into the catalytic activity of this compound-based ligands is warranted, the performance of its close analogue suggests a promising direction for the development of next-generation catalysts for heterocyclic synthesis.

References

Safety Operating Guide

Proper Disposal of 3,6-Dimethylpicolinic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3,6-Dimethylpicolinic acid was not located. The following procedures are based on general guidelines for the disposal of acidic organic compounds and information from the SDS of structurally similar chemicals, such as picolinic acid. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, targeting researchers, scientists, and drug development professionals. The focus is on providing clear, procedural steps to ensure safe handling and environmental responsibility.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data for analogous compounds, this compound should be handled as a hazardous substance. It is presumed to be harmful if swallowed and capable of causing skin and serious eye irritation.[1]

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye ProtectionSafety glasses with side-shields or chemical goggles.
Hand ProtectionChemical-resistant gloves (e.g., nitrile).
Body ProtectionLaboratory coat.
RespiratoryUse in a well-ventilated area. A respirator may be necessary for large quantities or in case of dust formation.

Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain.[1]

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats and paper towels, in a designated container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid waste container.

  • Incompatible Materials: Keep this waste stream separate from bases, strong oxidizing agents, and other reactive chemicals.

Step 2: Containerization
  • Select a container that is in good condition, leak-proof, and chemically compatible with acidic organic compounds. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

  • Ensure the container is clearly and accurately labeled.

Step 3: Labeling

The waste container must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific components and their approximate concentrations if it is a mixed waste stream.

  • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • The date of accumulation.

Step 4: Storage
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be a well-ventilated, secure location away from general laboratory traffic.

  • Ensure secondary containment is in place to capture any potential leaks.

Step 5: Final Disposal
  • Once the waste container is full, or in accordance with your institution's policies, arrange for a pickup by the EHS department or a licensed hazardous waste disposal contractor.

  • Do not attempt to treat or neutralize the chemical waste unless you have a specific, approved protocol from your EHS department.

Accidental Spill Response

In the event of a spill, adhere to the following procedure:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep the material to avoid creating dust. For liquid spills, use an inert absorbent material such as vermiculite or sand.

  • Collection: Place all contaminated materials into a designated hazardous waste container and label it appropriately.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

Figure 1. Disposal Decision Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Generation of this compound Waste assess Assess Hazards & Don PPE start->assess segregate Segregate Waste (Solid vs. Liquid, Incompatibles) assess->segregate containerize Select & Prepare Compatible Container segregate->containerize label_waste Label Container: 'Hazardous Waste' Chemical Name & Hazards containerize->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store pickup Arrange for EHS/ Contractor Pickup store->pickup end End: Proper Disposal pickup->end spill Accidental Spill Occurs contain Contain & Clean Spill spill->contain collect_spill Collect Contaminated Material as Hazardous Waste contain->collect_spill collect_spill->label_waste

Caption: Disposal Decision Workflow for this compound

References

Essential Safety and Operational Protocols for Handling 3,6-Dimethylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for managing 3,6-Dimethylpicolinic acid, a solid, acidic organic compound. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). Below is a summary of the recommended PPE for handling this compound, based on guidelines for similar acidic organic compounds.[1][2][3]

Protection TypeRequired PPE SpecificationsPurpose
Eye Protection Tight-sealing safety goggles or a face shield.[2][3][4]To protect against splashes and dust, which can cause serious eye irritation or damage.[3][5]
Hand Protection Chemical-resistant gloves such as nitrile or butyl rubber. Double-gloving is recommended.[1][3]To prevent skin contact, which can cause irritation or burns.[2]
Body Protection A chemical-resistant lab coat or apron.[1][4][6]To protect skin and personal clothing from contamination.[2]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator with acid gas cartridges.[1]Required when handling the powder outside of a chemical fume hood to prevent inhalation of dust.[1][2]
Foot Protection Closed-toe shoes.[1][2]To protect feet from potential spills.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and accidents.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[1][6]

  • Avoid Dust Formation: Exercise care to prevent the formation and dispersion of dust when handling and weighing the compound.[7]

  • Personal Hygiene: Thoroughly wash hands with soap and water after handling, even if gloves were worn.

  • Spill Preparedness: Ensure a spill kit with absorbent materials suitable for organic acids is readily available.[1][7]

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, such as strong oxidizing agents and bases.[1]

Accidental Exposure First Aid

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[8][9]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[8][9]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][7]

Disposal Plan

Proper disposal of this compound and its waste is essential to protect personnel and the environment.

Waste Collection:

  • Collect all solid and liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.[1][10]

  • Do not mix this waste with other waste streams, particularly bases or oxidizing agents.[10]

Container Management:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[1]

  • Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name.[11]

Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][10]

  • Do not dispose of this compound or its solutions down the drain.[10][12]

Experimental Workflow: Safe Handling of this compound

A Preparation: - Don appropriate PPE - Ensure fume hood is operational B Handling: - Weigh and transfer solid  in fume hood - Avoid dust generation A->B C Experimentation: - Conduct experiment in  appropriate glassware - Maintain ventilation B->C D Waste Collection: - Segregate solid and liquid waste - Use labeled, sealed containers C->D G Spill or Exposure Event C->G E Decontamination: - Clean glassware and work surfaces - Dispose of cleaning materials as  hazardous waste D->E F Storage: - Store waste in designated area - Await EHS pickup E->F H Follow Emergency Procedures: - Evacuate and alert others - Administer first aid - Contain spill G->H H->E Aftermath

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.